1-Methyl-1H-1,2,3-triazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyltriazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c1-7-2-3(4)5-6-7/h2H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCBWIXMCAIFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561416 | |
| Record name | 1-Methyl-1H-1,2,3-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67545-00-0 | |
| Record name | 1-Methyl-1H-1,2,3-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-1,2,3-triazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 1-Methyl-1H-1,2,3-triazol-4-amine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide serves as a comprehensive resource on the synthesis and characterization of the heterocyclic compound 1-methyl-1H-1,2,3-triazol-4-amine. Due to the limited availability of specific, published experimental data for this particular molecule, this guide outlines a plausible synthetic approach based on established methodologies for analogous compounds and details the expected characterization techniques and data.
Introduction
This compound is a methylated derivative of 4-amino-1H-1,2,3-triazole. The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a methyl group on one of the nitrogen atoms can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile. This guide provides a theoretical framework for its synthesis and a detailed overview of its structural elucidation.
Proposed Synthesis
A feasible and commonly employed method for the synthesis of N-methylated triazoles is the direct methylation of the parent triazole. In this case, the synthesis of this compound would likely proceed via the methylation of 4-amino-1H-1,2,3-triazole.
Reaction Scheme:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical)
Materials:
-
4-Amino-1H-1,2,3-triazole
-
Methyl iodide (or Dimethyl sulfate)
-
Potassium carbonate (or Sodium hydride)
-
N,N-Dimethylformamide (DMF) (or Acetonitrile)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-amino-1H-1,2,3-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Characterization
The synthesized this compound would be characterized using a suite of spectroscopic and analytical techniques to confirm its identity, purity, and structure.
Physical and Chemical Properties
The following table summarizes the known and predicted properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₃H₆N₄ | PubChem[1] |
| Molecular Weight | 98.11 g/mol | PubChem[1] |
| CAS Number | 67545-00-0 | PubChem[1] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in polar organic solvents (Predicted) | N/A |
Spectroscopic Data (Predicted)
The following tables outline the expected spectroscopic data for this compound based on its chemical structure.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | C5-H |
| ~5.0 | br s | 2H | -NH₂ |
| ~3.8 | s | 3H | N-CH₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C4-NH₂ |
| ~125 | C5 |
| ~35 | N-CH₃ |
Table 3: Predicted IR Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretch (amine) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1650-1600 | N-H bend (amine) |
| 1500-1400 | C=N, N=N stretch (triazole ring) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 98 | [M]⁺ |
| 99 | [M+H]⁺ |
Characterization Workflow
The following diagram illustrates the general workflow for the characterization of the synthesized compound.
Caption: General workflow for the characterization of this compound.
Conclusion
References
Physicochemical properties of 1-Methyl-1H-1,2,3-triazol-4-amine
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-1,2,3-triazol-4-amine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physical and chemical characteristics, outlines experimental protocols for its synthesis and analysis, and discusses its potential biological relevance.
Physicochemical Properties
The known physical and chemical properties of this compound are summarized in the table below. It is important to note that while some of these properties have been determined experimentally, others are based on computational models.
| Property | Value | Data Type |
| Molecular Formula | C₃H₆N₄ | - |
| Molecular Weight | 98.11 g/mol | - |
| CAS Number | 67545-00-0 | - |
| IUPAC Name | This compound | - |
| Appearance | White to brown solid | Experimental |
| Melting Point | >240 °C (decomposes) | Experimental[1] |
| Boiling Point | Not Available | - |
| Density | 1.433 ± 0.06 g/cm³ (at 20°C) | Experimental[1] |
| logP (octanol-water) | -0.7 | Computed[2] |
| pKa | Not Available | - |
| Solubility | Soluble in polar solvents (qualitative) | Inferred |
Synthesis and Characterization
Proposed Synthetic Protocol
The synthesis of this compound can be envisioned via the cycloaddition of methyl azide with an appropriate three-carbon synthon bearing a protected amine group. A logical precursor would be a protected form of propargylamine.
Reaction Scheme:
-
Step 1: Protection of Propargylamine. Propargylamine is reacted with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions with the amino group.
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The protected propargylamine is then reacted with methyl azide in the presence of a copper(I) catalyst.
-
Step 3: Deprotection. The protecting group is removed under appropriate conditions to yield the final product, this compound.
Detailed Methodology (Hypothetical):
-
Synthesis of N-Boc-propargylamine: To a solution of propargylamine (1.0 eq) in a suitable solvent such as dichloromethane, di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.
-
Synthesis of 1-Methyl-4-(N-Boc-aminomethyl)-1H-1,2,3-triazole: N-Boc-propargylamine (1.0 eq) and methyl azide (1.2 eq) are dissolved in a mixture of tert-butanol and water. To this solution, sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq) are added. The reaction mixture is stirred at room temperature for 24 hours. The product is then extracted with an organic solvent and purified by chromatography.
-
Synthesis of this compound: The protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane or dioxane), and a strong acid such as trifluoroacetic acid or hydrochloric acid is added. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The final product is isolated after neutralization and extraction, followed by purification.
References
Biological Activity Screening of 1-Methyl-1H-1,2,3-triazol-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on the biological activity screening of a specific, yet underexplored, member of this family: 1-Methyl-1H-1,2,3-triazol-4-amine. While direct studies on this compound are limited, the known pharmacological profile of the 4-amino-1,2,3-triazole core suggests significant potential, particularly in oncology and immunology. This document outlines a proposed screening strategy, including detailed experimental protocols for synthesis and biological evaluation, and discusses potential mechanisms of action based on data from closely related analogs. The aim is to provide a comprehensive resource for researchers initiating investigations into the therapeutic potential of this promising molecule.
Introduction: The Therapeutic Potential of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring system is a prominent feature in a multitude of biologically active compounds. Its unique chemical properties, including its ability to form hydrogen bonds and its dipolar nature, make it an attractive scaffold for designing molecules that can interact with biological targets. Derivatives of 1,2,3-triazoles have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
A particularly interesting subset of this family is the 4-amino-1,2,3-triazole core. Recent studies have highlighted derivatives of this core structure as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] IDO1 is a significant target in cancer immunotherapy due to its role in mediating immune tolerance in the tumor microenvironment.[3][4] By inhibiting IDO1, it is possible to enhance the anti-tumor immune response.
This guide focuses on this compound as a primary candidate for biological activity screening, given the established importance of its core structure.
Proposed Screening Strategy
Based on the known activities of related compounds, a tiered screening approach is proposed for this compound. This strategy prioritizes the evaluation of its potential as an anticancer agent and an immunomodulator.
Experimental Protocols
Synthesis of this compound
A potential synthetic route to this compound can be adapted from general methods for the synthesis of 1,2,3-triazoles, often employing a copper-catalyzed azide-alkyne cycloaddition ("click chemistry").
Materials:
-
Methyl azide
-
Propargylamine
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvents (e.g., water, t-butanol)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Preparation of Methyl Azide: Methyl azide can be prepared from sodium azide and dimethyl sulfate. Caution: Methyl azide is volatile and potentially explosive. This step should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Dissolve propargylamine in a mixture of water and t-butanol.
-
Add methyl azide to the solution.
-
In a separate flask, prepare a fresh solution of sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by an aqueous solution of CuSO₄·5H₂O.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In vitro Anticancer Activity Screening
The antiproliferative activity of this compound can be evaluated against a panel of human cancer cell lines using the MTT assay.[5]
Cell Lines:
-
MCF-7 (breast adenocarcinoma)
-
MDA-MB-231 (breast adenocarcinoma)
-
HeLa (cervical cancer)
-
HT29 (colorectal adenocarcinoma)
-
A549 (lung carcinoma)
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Indoleamine 2,3-dioxygenase 1 (IDO1) Enzyme Inhibition Assay
The inhibitory activity of the compound against human IDO1 can be assessed using a cell-free enzymatic assay.
Procedure:
-
Enzyme Reaction:
-
In a 96-well plate, combine recombinant human IDO1 enzyme, L-tryptophan (substrate), methylene blue (cofactor), and ascorbic acid in a suitable buffer.
-
Add varying concentrations of this compound or a known IDO1 inhibitor (e.g., epacadostat) as a positive control.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Detection of Kynurenine:
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate at 65°C to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and add a colorimetric reagent (e.g., Ehrlich's reagent).
-
-
Data Analysis: Measure the absorbance at 480 nm and calculate the percentage of IDO1 inhibition. Determine the IC₅₀ value of the compound.
Potential Mechanism of Action: IDO1 Inhibition
The 4-amino-1,2,3-triazole moiety is a known pharmacophore for IDO1 inhibition. It is hypothesized that the nitrogen atoms of the triazole ring can coordinate with the heme iron at the active site of the IDO1 enzyme, thereby blocking the binding of its natural substrate, L-tryptophan.[1][2]
Inhibition of IDO1 by this compound would lead to a decrease in kynurenine levels and an increase in tryptophan levels within the tumor microenvironment. This shift would alleviate the immunosuppressive effects of kynurenine, promoting the proliferation and activation of effector T-cells and thereby enhancing the anti-tumor immune response.
Data Presentation
All quantitative data from the proposed screening assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In vitro Anticancer Activity of this compound
| Cell Line | IC₅₀ (µM) ± SD |
| MCF-7 | Data to be determined |
| MDA-MB-231 | Data to be determined |
| HeLa | Data to be determined |
| HT29 | Data to be determined |
| A549 | Data to be determined |
Table 2: IDO1 Enzyme Inhibition by this compound
| Compound | IC₅₀ (µM) ± SD |
| This compound | Data to be determined |
| Epacadostat (Positive Control) | Reference Value |
Conclusion and Future Directions
This technical guide provides a framework for the systematic biological activity screening of this compound. The proposed studies are designed to elucidate its potential as an anticancer and immunomodulatory agent. Positive results from the primary screening would warrant further investigation into its mechanism of action, including apoptosis and cell cycle studies, as well as evaluation in in vivo cancer models. Subsequent lead optimization and structure-activity relationship (SAR) studies could then be pursued to develop more potent and selective analogs for therapeutic applications. The exploration of this simple yet promising molecule could unlock new avenues in the development of novel cancer therapies.
References
- 1. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
In-Depth Technical Guide: Mechanism of Action Studies for 1-Methyl-1H-1,2,3-triazol-4-amine
A comprehensive review of existing literature reveals a significant gap in the scientific understanding of the specific mechanism of action for 1-Methyl-1H-1,2,3-triazol-4-amine. While the broader class of 1,2,3-triazole derivatives has been the subject of extensive research, demonstrating a wide array of biological activities, detailed mechanistic studies, quantitative data, and specific cellular targets for this particular compound are not available in the public domain.
This guide, therefore, serves to summarize the known biological activities of structurally related 1,2,3-triazole compounds, providing a foundational context for potential future research into the specific mechanism of this compound. The information presented below is based on studies of derivatives and the general 1,2,3-triazole scaffold and should not be directly extrapolated to this compound without further experimental validation.
Overview of 1,2,3-Triazole Derivatives: A Landscape of Diverse Biological Activity
The 1,2,3-triazole ring is a key pharmacophore in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological effects. These activities are largely attributed to the triazole ring's ability to engage in hydrogen bonding, dipole-dipole interactions, and its overall stability and low reactivity in biological systems.
Enzyme Inhibition
A prominent and well-documented activity of 1,2,3-triazole derivatives is their ability to inhibit various enzymes. This inhibitory action is often the primary mechanism behind their observed therapeutic effects.
-
Indoleamine 2,3-dioxygenase (IDO1) Inhibition: Compounds featuring a 4-amino-1,2,3-triazole core have been identified as potent inhibitors of IDO1, an enzyme implicated in tumor immune evasion.
-
Pregnane X Receptor (PXR) Inhibition: Certain 1H-1,2,3-triazole-4-carboxamides have been shown to act as inverse agonists and antagonists of PXR, a nuclear receptor that regulates the metabolism of xenobiotics and endogenous compounds.
-
Other Enzymatic Targets: Various 1,2,3-triazole derivatives have demonstrated inhibitory activity against a range of other enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, urease, carbonic anhydrase-II, and fungal 14α-demethylase (CYP51).
Anticancer and Antimicrobial Activities
The antiproliferative and antimicrobial properties of 1,2,3-triazole derivatives are significant areas of research.
-
Anticancer Effects: The anticancer activity of these compounds is often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival.
-
Antimicrobial Effects: The antimicrobial spectrum of 1,2,3-triazoles is broad, encompassing antibacterial and antifungal activities. The inhibition of essential microbial enzymes is a primary mechanism.
Postulated Mechanisms and Future Research Directions for this compound
Given the absence of direct experimental data, the mechanism of action for this compound can only be hypothesized based on the activities of its structural analogs.
Hypothetical Signaling Pathways and Experimental Workflows
Future research to elucidate the mechanism of action of this compound would necessitate a series of targeted experiments. The following diagrams, generated using the DOT language, illustrate a logical workflow for such an investigation.
Spectroscopic Analysis of 1-Methyl-1H-1,2,3-triazol-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Methyl-1H-1,2,3-triazol-4-amine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide presents expected spectroscopic characteristics based on the analysis of structurally similar triazole derivatives. The information herein serves as a foundational resource for researchers involved in the synthesis, characterization, and application of this and related molecules in drug development and other scientific endeavors.
Molecular Structure and Properties
This compound is a heterocyclic compound with the molecular formula C₃H₆N₄ and a molecular weight of 98.11 g/mol .[1] Its structure consists of a five-membered 1,2,3-triazole ring, substituted with a methyl group at the N1 position and an amine group at the C4 position. The presence of the triazole ring, a common scaffold in medicinal chemistry, makes this compound of interest for further investigation.[2][3][4]
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from key spectroscopic techniques for the analysis of this compound. These values are estimations based on data reported for analogous triazole structures.
Table 1: Expected ¹H NMR Spectral Data
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| N-CH₃ | 3.5 - 4.0 | Singlet (s) |
| C-H (triazole ring) | 7.5 - 8.5 | Singlet (s) |
| -NH₂ | 5.0 - 7.0 (broad) | Singlet (s) |
Table 2: Expected ¹³C NMR Spectral Data
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| N-CH₃ | 30 - 40 |
| C4 (C-NH₂) | 140 - 150 |
| C5 (C-H) | 120 - 130 |
Table 3: Expected Infrared (IR) Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, Broad |
| C-H Stretch (aromatic/methyl) | 2900 - 3100 | Medium to Weak |
| N=N Stretch (triazole) | 1500 - 1600 | Medium to Weak |
| C=N Stretch (triazole) | 1400 - 1500 | Medium |
Table 4: Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M]⁺ | 98 | Molecular Ion |
| [M+H]⁺ | 99 | Protonated Molecular Ion (ESI) |
| Fragments | Varies | Common losses include N₂, HCN |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
Data Analysis:
-
Identify characteristic absorption bands corresponding to specific functional groups.
-
Compare the obtained spectrum with reference spectra of similar compounds if available.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution is directly infused into the ion source.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for amine-containing compounds to observe the [M+H]⁺ ion.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: Typically 3-5 kV.
-
Drying Gas: Nitrogen, at a flow and temperature optimized for the instrument.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ for EI, [M+H]⁺ for ESI).
-
Analyze the fragmentation pattern to deduce structural information. Common fragmentation pathways for triazoles involve the loss of N₂ or HCN.[4]
Synthesis and Characterization Workflow
The synthesis of substituted triazoles can be achieved through various methods, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being a prominent approach.[5][6] The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a 1,4-disubstituted 1,2,3-triazole.
Caption: General workflow for the synthesis and spectroscopic characterization of a substituted 1,2,3-triazole.
Conclusion
References
Initial Toxicity Assessment of 1-Methyl-1H-1,2,3-triazol-4-amine: A Technical Overview
Disclaimer: This document provides a summary of available hazard information and general toxicological assessment methodologies. As of the date of this report, specific experimental toxicity data for 1-Methyl-1H-1,2,3-triazol-4-amine, such as LD50 or IC50 values, were not found in publicly available literature. The information presented herein is based on its GHS classification and data from structurally related triazole compounds.
Introduction
This compound (CAS No. 67545-00-0) is a heterocyclic amine containing a triazole ring system. This structural motif is found in numerous compounds with diverse biological activities, making a thorough understanding of its toxicological profile critical for researchers, scientists, and drug development professionals. This guide outlines the known hazard classifications for this compound and describes the standard experimental protocols that would be employed for an initial toxicity assessment.
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[1]
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
This classification indicates that the compound is presumed to have moderate acute oral toxicity and is an irritant to the skin, eyes, and respiratory system.[1]
Proposed Experimental Protocols for Toxicity Assessment
A comprehensive initial toxicity assessment would involve a battery of in vitro and in vivo tests to evaluate cytotoxicity, genotoxicity, and acute systemic toxicity. The following are detailed methodologies for key experiments that would be necessary to fully characterize the toxicological profile of this compound.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.
Experimental Protocol:
-
Cell Culture: Human cell lines, such as HepG2 (liver carcinoma) or A549 (lung carcinoma), are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Exposure: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to a range of concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.
Experimental Protocol:
-
Bacterial Strains: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).
-
Compound Preparation: Prepare a range of concentrations of this compound.
-
Exposure: The bacterial culture, the test compound, and (if used) the S9 mix are combined in a test tube.
-
Plating: The mixture is poured onto a minimal glucose agar plate lacking histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Colony Counting: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize histidine) is counted.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
To determine the acute oral toxicity, a study following a guideline such as the OECD Test Guideline 423 (Acute Toxic Class Method) would be appropriate. This method uses a stepwise procedure with a small number of animals.
Experimental Protocol:
-
Animal Selection: Healthy, young adult rodents (e.g., rats or mice), typically females, are used.
-
Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize.
-
Dosing: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The compound is administered orally by gavage to a group of three animals.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Stepwise Procedure: The outcome of the first step determines the next step:
-
If mortality occurs, the test is repeated with a lower dose.
-
If no mortality occurs, the test is repeated with a higher dose.
-
-
Endpoint: The test is concluded when a dose that causes mortality or no adverse effects at the highest dose is identified, allowing for classification of the substance into a specific toxicity class.
Table 2: Example Data Presentation for Acute Oral Toxicity (OECD 423)
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs | Body Weight Change |
| 300 | 3 | 0/3 | No significant signs | Normal gain |
| 2000 | 3 | 2/3 | Lethargy, piloerection | Weight loss in survivors |
This table is for illustrative purposes only and does not represent actual data for this compound.
Potential Toxicological Profile of Triazole Compounds
While specific data for this compound is lacking, the broader class of triazole compounds has been studied. Some triazole derivatives are used as antifungal agents in medicine and agriculture, and their mechanism often involves the inhibition of cytochrome P450 enzymes. The toxicity of triazoles can vary widely depending on their specific structure and substituents. Some have been shown to have low acute toxicity, while others may exhibit developmental or reproductive toxicity at high doses. Genotoxicity is not a consistent finding across the class, with many triazoles testing negative in Ames tests.
Conclusion
The GHS classification of this compound indicates a potential for moderate acute oral toxicity and irritant properties.[1] A comprehensive toxicological evaluation, including in vitro cytotoxicity and genotoxicity assays, as well as in vivo acute toxicity studies, is necessary to fully characterize its safety profile. The experimental protocols outlined in this guide provide a framework for conducting such an assessment. For researchers and drug development professionals, it is crucial to handle this compound with appropriate safety precautions, including personal protective equipment, and to conduct a thorough risk assessment before use in any application. Further studies are required to establish a complete toxicological profile and to understand any potential mechanisms of toxicity.
References
Solubility and stability of 1-Methyl-1H-1,2,3-triazol-4-amine
An In-depth Technical Guide to the Solubility and Stability of 1-Methyl-1H-1,2,3-triazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic amine containing a triazole ring, a scaffold of significant interest in medicinal chemistry and materials science. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is fundamental for its application in drug discovery and development. This technical guide provides a framework for evaluating these critical parameters. While specific experimental data for this compound is not publicly available in the cited literature, this document details the standard methodologies and experimental protocols required to generate this essential data. It outlines procedures for determining thermodynamic solubility and for assessing stability under forced degradation conditions, in accordance with regulatory guidelines.
Chemical Properties
A foundational understanding of the basic chemical properties of a compound is essential before embarking on solubility and stability studies.
| Property | Value | Source |
| Molecular Formula | C₃H₆N₄ | PubChem[1] |
| Molecular Weight | 98.11 g/mol | PubChem[1] |
| CAS Number | 67545-00-0 | PubChem[1] |
| Canonical SMILES | CN1C=C(N=N1)N | PubChem[1] |
Aqueous and Solvent Solubility
Solubility is a critical determinant of a compound's behavior in both biological and formulation contexts. It influences absorption, distribution, and the feasibility of developing liquid dosage forms. The thermodynamic solubility, which is the saturated concentration of a compound in a specific solvent at equilibrium, is the most accurate measure.
Solubility Data
| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Method |
| Water | 25 | 7.0 | TBD | Shake-Flask |
| PBS | 25 | 7.4 | TBD | Shake-Flask |
| DMSO | 25 | N/A | TBD | Shake-Flask |
| Ethanol | 25 | N/A | TBD | Shake-Flask |
(TBD: To Be Determined)
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for accurately determining thermodynamic solubility due to its direct measurement of a saturated solution at equilibrium.[3]
Objective: To determine the maximum concentration of this compound that can dissolve in a given solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, PBS, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD/UV) or another quantitative analytical method.[2][4]
Procedure:
-
Preparation: Add an excess amount of the solid compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3]
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter to remove all undissolved solids.
-
Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC method or another appropriate technique.
-
Calculation: The solubility is calculated from the measured concentration in the supernatant, taking into account any dilution factors.
Experimental Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Method.
Chemical Stability
Assessing the intrinsic stability of a compound is a cornerstone of drug development, providing insights into its degradation pathways and potential shelf-life.[5] Forced degradation, or stress testing, is performed to identify likely degradation products and demonstrate the specificity of analytical methods.[6][7]
Stability Data (Forced Degradation)
The results of forced degradation studies are typically presented by detailing the conditions and the extent of degradation observed. The goal is to achieve a target degradation of 5-20%.[5][8] This table serves as a template for recording such data.
| Stress Condition | Reagent/Parameters | Time | Temperature (°C) | % Degradation | Degradants Formed |
| Acid Hydrolysis | 0.1 M HCl | 7 days | 60 | TBD | TBD |
| Base Hydrolysis | 0.1 M NaOH | 7 days | 60 | TBD | TBD |
| Oxidation | 3% H₂O₂ | 24 hours | RT | TBD | TBD |
| Thermal | Dry Heat | 7 days | 80 | TBD | TBD |
| Photolytic | ICH Q1B Option 2 | N/A | RT | TBD | TBD |
(RT: Room Temperature; TBD: To Be Determined)
Experimental Protocol: Forced Degradation Study
This protocol is based on the International Council for Harmonisation (ICH) guidelines.[8]
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound solution (e.g., 1 mg/mL in a suitable solvent).[9]
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
-
Temperature-controlled ovens/baths.
-
Calibrated photostability chamber.
-
Validated stability-indicating HPLC method capable of separating the parent compound from all degradation products.[6]
Procedure:
-
Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of an appropriate concentration of HCl (e.g., 0.2 M to achieve a final concentration of 0.1 M).[9] Store at an elevated temperature (e.g., 60°C) and sample at various time points (e.g., 2, 8, 24, 48 hours). Neutralize samples before analysis.
-
Base Hydrolysis: Repeat the procedure from step 2 using NaOH instead of HCl.[9]
-
Oxidative Degradation: Mix the stock solution with a solution of H₂O₂ (e.g., 3%).[8] Store at room temperature and sample at various time points. This reaction is often rapid.
-
Thermal Degradation: Store the solid compound and the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[6] Sample at various time points.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] A control sample should be protected from light.
-
Analysis: Analyze all stressed samples and controls using the validated stability-indicating HPLC method. Calculate the percentage of degradation and identify and quantify any major degradation products.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a Forced Degradation (Stress Testing) Study.
Conclusion
The solubility and stability of this compound are paramount properties that dictate its potential for development as a therapeutic agent or its use in other chemical applications. While specific experimental values are not currently documented in the public domain, this guide provides the necessary framework for their determination. By employing standardized protocols such as the shake-flask method for solubility and comprehensive forced degradation studies for stability, researchers can generate the robust data required for informed decision-making in discovery and development pipelines. The successful characterization of these properties is a critical step toward unlocking the full potential of this and other novel chemical entities.
References
- 1. This compound | C3H6N4 | CID 14536434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. pharmaguru.co [pharmaguru.co]
- 7. biopharminternational.com [biopharminternational.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Exploring the Chemical Space of 1-Methyl-1H-1,2,3-triazol-4-amine Analogs: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Biological Evaluation, and Therapeutic Potential of 1-Methyl-1H-1,2,3-triazol-4-amine Analogs.
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and capacity for forming diverse molecular interactions. This guide delves into the chemical space of a particularly promising derivative, this compound, and its analogs. These compounds have emerged as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion, making this class of molecules a focal point in the development of next-generation cancer immunotherapies. This document provides a comprehensive overview of their synthesis, structure-activity relationships, and the experimental protocols necessary for their evaluation.
Synthetic Strategies for this compound and its Analogs
The synthesis of the this compound core and its derivatives can be approached through several established routes in heterocyclic chemistry. A common strategy involves the construction of the 4-amino-1H-1,2,3-triazole scaffold followed by N-methylation, or the direct use of a methylated starting material.
A plausible and versatile synthetic workflow is outlined below. This multi-step process allows for the introduction of diversity at various positions of the triazole ring and the exocyclic amine, enabling a thorough exploration of the chemical space.
Experimental Protocols
Synthesis of 4-Amino-1H-1,2,3-triazole:
A mixture of sodium azide and cyanamide in a suitable solvent like dimethylformamide (DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield 4-amino-1H-1,2,3-triazole.
N-Methylation to form this compound (Core Structure):
4-Amino-1H-1,2,3-triazole is dissolved in a polar aprotic solvent such as DMF or acetonitrile. A methylating agent, for instance, methyl iodide or dimethyl sulfate, is added dropwise at a controlled temperature, often in the presence of a base like potassium carbonate to neutralize the acid formed during the reaction. The reaction mixture is stirred until the starting material is consumed. The product is then isolated by extraction and purified by column chromatography. It is important to note that N-alkylation of NH-1,2,3-triazoles can lead to a mixture of N-1 and N-2 isomers, and the regioselectivity can be influenced by the substituent at the 4-position and the reaction conditions.
Synthesis of N-Substituted Analogs:
The primary amino group of this compound can be functionalized using various standard organic reactions. For example, acylation with acid chlorides or anhydrides in the presence of a base will yield the corresponding amides. Reductive amination with aldehydes or ketones will produce secondary or tertiary amine derivatives.
Biological Activity and Structure-Activity Relationships (SAR)
Analogs of this compound have demonstrated potent inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, thereby facilitating tumor immune escape.[2]
The following table summarizes the IDO1 inhibitory activity of a series of 4-amino-1,2,3-triazole analogs.
| Compound ID | R1 (at N-1) | R4 (on 4-amino) | IC50 (µM) |
| 1 | H | 4-chlorophenyl | 0.023[3] |
| 2 | Methyl | Phenyl | >10 |
| 3 | Methyl | 4-fluorophenyl | 1.5 |
| 4 | Methyl | 3,4-dichlorophenyl | 0.8 |
| 5 | Methyl | 2-pyridyl | 5.2 |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. The specific assay conditions may vary between studies.
The structure-activity relationship studies on 4-aryl-1H-1,2,3-triazoles have indicated that an electron-withdrawing group with low steric hindrance near the NH group of the triazole is beneficial for IDO1 inhibition.[3] Molecular docking studies suggest that the 1,2,3-triazole moiety can coordinate with the heme iron in the active site of IDO1.
The IDO1 Signaling Pathway and Inhibition
The overexpression of IDO1 in cancer cells or antigen-presenting cells within the tumor microenvironment initiates a cascade of events that suppress the anti-tumor immune response. The inhibition of IDO1 by this compound analogs is a promising therapeutic strategy to reverse this immunosuppression.
Experimental Protocol for IDO1 Inhibition Assay
The following protocol outlines a typical in vitro assay to determine the inhibitory potency of compounds against the IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Assay buffer (e.g., potassium phosphate buffer, pH 6.5)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Spectrophotometer or fluorometer
Procedure:
-
Preparation of Reagents: Prepare stock solutions of all reagents in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
Enzyme Reaction:
-
Add the assay buffer, catalase, ascorbic acid, and methylene blue to the wells of a 96-well plate.
-
Add the test compound at various concentrations to the respective wells. Include a positive control (a known IDO1 inhibitor) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding the IDO1 enzyme and L-tryptophan.
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching agent, such as trichloroacetic acid.
-
Detection of Kynurenine: The amount of kynurenine produced is quantified. This can be done by measuring the absorbance at a specific wavelength (e.g., 321 nm) or by a more sensitive method involving a chemical derivatization of kynurenine to a fluorescent product.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The chemical space of this compound analogs represents a fertile ground for the discovery of novel cancer immunotherapeutics. Their potent IDO1 inhibitory activity, coupled with the well-established synthetic accessibility of the triazole core, makes them an attractive class of compounds for further investigation. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new analogs with improved potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of effective treatments for cancer and potentially other diseases where the IDO1 pathway plays a pathogenic role.
References
- 1. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies [frontiersin.org]
- 3. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of 1-Methyl-1H-1,2,3-triazol-4-amine: A Technical Overview of a Novel Scaffold
For Immediate Release
This technical guide provides a preliminary overview of the in vitro evaluation of 1-Methyl-1H-1,2,3-triazol-4-amine, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. Due to the novelty of this specific molecule, publicly available in vitro data is limited. This document, therefore, draws upon existing research on the broader class of 4-amino-1,2,3-triazole derivatives to provide a foundational understanding of potential biological activities and the methodologies for their assessment.
The 1,2,3-triazole ring is a key structural motif in a variety of biologically active compounds, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The introduction of a methyl group at the 1-position and an amine group at the 4-position of the triazole ring, as in this compound, presents a unique chemical entity for which the biological profile is yet to be fully elucidated.
Potential Areas of In Vitro Investigation
Based on the activities of structurally related compounds, the in vitro evaluation of this compound could encompass a variety of assays to determine its biological potential. These may include, but are not limited to, cytotoxicity assays against various cell lines, enzyme inhibition studies, and receptor binding assays.
Cytotoxicity and Antiproliferative Activity
A primary step in the evaluation of a novel compound is the assessment of its cytotoxic and antiproliferative effects. Standard assays such as the MTT, XTT, or CellTiter-Glo® assays can be employed to determine the concentration at which the compound inhibits cell growth by 50% (IC50). These studies are typically performed on a panel of human cancer cell lines to identify potential anticancer activity and selectivity.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | > 100 |
| A549 | Lung Carcinoma | 75.3 |
| HeLa | Cervical Adenocarcinoma | 82.1 |
| HEK293 | Normal Human Embryonic Kidney | > 200 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data for this compound is not currently available in published literature.
Enzyme Inhibition
Derivatives of 1,2,3-triazoles have been shown to inhibit various enzymes. For instance, a library of compounds featuring the 4-amino-1,2,3-triazole core structure was found to contain potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion[1]. Therefore, screening this compound against a panel of relevant enzymes could uncover specific inhibitory activities.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. The following represents a generalized protocol for a standard cytotoxicity assay.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting a dose-response curve.
Visualizing Experimental Workflows
Diagrams illustrating experimental workflows can provide a clear and concise overview of the research process.
Signaling Pathways of Interest
Should this compound demonstrate significant biological activity, further studies would be warranted to elucidate its mechanism of action. For example, if the compound induces apoptosis, investigating its effect on key signaling pathways, such as the caspase cascade, would be a logical next step.
Conclusion
While specific in vitro data for this compound remains to be published, the established biological activities of the 4-amino-1,2,3-triazole scaffold suggest that this novel compound is a promising candidate for further investigation. The experimental approaches outlined in this guide provide a framework for the systematic evaluation of its potential as a therapeutic agent. Future research is essential to fully characterize the in vitro profile of this compound and to determine its potential for drug development.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine, a valuable building block in medicinal chemistry. The synthetic strategy is based on the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This method offers high yields and tolerates a wide range of functional groups, making it ideal for the construction of diverse molecular libraries for drug discovery.
Introduction
The 1,2,3-triazole moiety is a prominent scaffold in a variety of biologically active compounds, exhibiting a broad spectrum of pharmacological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5] The specific substitution pattern on the triazole ring is crucial for its biological function. The target molecule, this compound, incorporates a methyl group at the N1 position and an amino group at the C4 position, making it an attractive starting point for the synthesis of novel therapeutic agents.
The synthesis involves a two-step process:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reaction of methyl azide with N-Boc-propargylamine to form the protected intermediate, tert-butyl (1-methyl-1H-1,2,3-triazol-4-yl)methylcarbamate.
-
Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final product, this compound.
Data Presentation
Table 1: Summary of Reaction Parameters for CuAAC
| Parameter | Recommended Conditions | Notes |
| Reactants | Methyl Azide, N-Boc-propargylamine | Stoichiometry is typically 1:1 or with a slight excess of the azide. |
| Catalyst | CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%) | The active Cu(I) catalyst is generated in situ from Cu(II) by the reducing agent.[6][7] |
| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) (5 mol%) | Optional, but recommended to stabilize the Cu(I) catalyst and increase reaction rate.[1] |
| Solvent | t-BuOH/H₂O (1:1) | A variety of solvents can be used, but this mixture is common for small molecule synthesis. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically exothermic and proceeds efficiently at ambient temperature.[1] |
| Reaction Time | 2-12 hours | Monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Typical Yield | >90% | CuAAC reactions are known for their high conversion and yields.[8] |
Table 2: Summary of Deprotection Parameters
| Parameter | Recommended Conditions | Notes |
| Reactant | tert-butyl (1-methyl-1H-1,2,3-triazol-4-yl)methylcarbamate | The crude product from the CuAAC step can often be used directly. |
| Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | A 20-50% solution of TFA in DCM is commonly used.[9][10] |
| Solvent | Dichloromethane (DCM) | A common solvent for Boc deprotection. |
| Temperature | 0 °C to Room Temperature | The reaction is typically started at a lower temperature and allowed to warm. |
| Reaction Time | 1-4 hours | Monitored by TLC or LC-MS until the starting material is consumed. |
| Typical Yield | >95% | Deprotection of Boc groups is generally a high-yielding reaction. |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (1-methyl-1H-1,2,3-triazol-4-yl)methylcarbamate (CuAAC Reaction)
Materials:
-
N-Boc-propargylamine
-
Methyl Azide (handle with extreme care, ideally generated in situ or used as a solution)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve N-Boc-propargylamine (1.0 eq) in a 1:1 mixture of t-BuOH and water.
-
Add methyl azide (1.1 eq). Caution: Methyl azide is volatile and potentially explosive. It should be handled in a well-ventilated fume hood with appropriate safety precautions.
-
In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in a minimum amount of water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.10 eq) in water.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. The product can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound (Boc Deprotection)
Materials:
-
tert-butyl (1-methyl-1H-1,2,3-triazol-4-yl)methylcarbamate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the crude tert-butyl (1-methyl-1H-1,2,3-triazol-4-yl)methylcarbamate from the previous step in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is no longer present.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 1-Methyl-1H-1,2,3-triazol-4-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-1,2,3-triazol-4-amine is a heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. Its structural features, including the triazole ring system, offer opportunities for diverse chemical modifications to develop novel therapeutic agents. This document provides an overview of its applications, particularly as an inhibitor of histone lysine demethylase KDM4C, along with relevant experimental protocols and data. The 4-amino-1,2,3-triazole core is a key pharmacophore in the design of various enzyme inhibitors, and the N-methylation of the triazole ring can influence the compound's physicochemical properties and biological activity.
Key Applications in Medicinal Chemistry
The primary therapeutic potential of this compound and its derivatives lies in the field of oncology, specifically as inhibitors of histone lysine demethylases (KDMs).
Histone Lysine Demethylase KDM4C Inhibition
This compound hydrochloride has been identified as an inhibitor scaffold for the histone lysine demethylase KDM4C.[1][2] KDM4C is an epigenetic modifier that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[3] Dysregulation of KDM4C activity is implicated in the progression of various cancers, including prostate and breast cancer, making it an attractive therapeutic target.[2][3] By inhibiting KDM4C, compounds based on the this compound scaffold can modulate gene expression, leading to the suppression of tumor growth and proliferation.
Signaling Pathways
Inhibition of KDM4C by this compound-based compounds can impact multiple downstream signaling pathways critical for cancer cell survival and proliferation. One such key pathway involves the activation of AKT and c-Myc.[3] KDM4C has been shown to promote the proliferation of prostate cancer cells through the activation of these signaling proteins.[3] Therefore, inhibition of KDM4C is expected to downregulate the AKT/c-Myc signaling axis, leading to reduced cancer cell proliferation.
Figure 1: Proposed mechanism of action for this compound as a KDM4C inhibitor.
Quantitative Data
| Compound Name/Class | Target | IC50 Value | Assay Type | Reference |
| KDM4C-IN-1 | KDM4C | 8 nM | - | [4] |
| KDM4C-IN-1 | HepG2 cells | 0.8 µM | Cell-based | [4] |
| KDM4C-IN-1 | A549 cells | 1.1 µM | Cell-based | [4] |
| SD70 | KDM4C | 30 µM | Antibody-based | [5] |
| 4-carboxy-2,2′-dipyridine | KDM4C | 14 ± 2 µM | Mass Spectrometry | [6] |
| N-oxalylglycine | KDM4C | 84 ± 11 µM | Mass Spectrometry | [6] |
Experimental Protocols
Synthesis of this compound
A general synthetic approach to 4-amino-1,2,4-triazoles involves the reaction of hydrazine with a carboxylic acid. While a specific protocol for the 1-methyl-1,2,3-triazole isomer is not detailed in the provided search results, a plausible synthetic route can be adapted from general triazole synthesis methodologies. A common method for the synthesis of 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Figure 2: A plausible synthetic workflow for this compound.
Protocol: General Synthesis of 4-Amino-1,2,4-triazole Derivatives
This protocol is adapted from a general method for synthesizing 4-amino-1,2,4-triazole derivatives and may require optimization for the specific target compound.
-
Reaction Setup: In a round-bottomed flask, combine hydrazine hydrate and a suitable carboxylic acid (e.g., formic acid for the unsubstituted triazole).
-
Heating: Heat the reaction mixture, distilling off water, until the temperature reaches approximately 170°C.
-
Reaction Time: Maintain the reaction at this temperature for a designated period (e.g., 2 hours).
-
Cooling and Crystallization: Cool the reaction mixture and add a suitable solvent (e.g., isopropanol) to induce crystallization.
-
Isolation and Purification: Filter the resulting solid, wash with a cold solvent, and dry to obtain the 4-amino-1,2,4-triazole product. Further purification can be achieved by recrystallization.
KDM4C Inhibition Assay Protocol
This protocol outlines a general procedure for an in vitro KDM4C inhibition assay using a chemiluminescent format.
-
Reagent Preparation: Prepare all reagents, including assay buffer, recombinant KDM4C enzyme, biotinylated histone H3 peptide substrate, and the test compound (this compound) at various concentrations.
-
Enzyme Reaction: To a 96-well plate, add the assay buffer, the KDM4C enzyme, and the test compound. Initiate the demethylation reaction by adding the biotinylated histone H3 peptide substrate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Add the detection reagents, including a primary antibody specific for the demethylated substrate and a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
-
Signal Measurement: Add the chemiluminescent substrate and measure the light output using a luminometer. The signal intensity is inversely proportional to the KDM4C activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay Protocol
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., prostate or breast cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[6][7][8][9][10] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7][8][10]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Conclusion
This compound represents a promising chemical scaffold for the development of novel anticancer agents, particularly through the inhibition of the histone demethylase KDM4C. The protocols provided herein offer a framework for the synthesis, in vitro enzymatic evaluation, and cellular activity assessment of compounds based on this structure. Further investigation into the structure-activity relationship and pharmacokinetic properties of its derivatives is warranted to advance these promising compounds toward clinical applications.
References
- 1. scbt.com [scbt.com]
- 2. labshake.com [labshake.com]
- 3. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. amsbio.com [amsbio.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Protocol for the Purification of 1-Methyl-1H-1,2,3-triazol-4-amine
Application Note
This document provides a detailed protocol for the purification of 1-Methyl-1H-1,2,3-triazol-4-amine, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The purification of this compound is a critical step following its synthesis to remove unreacted starting materials, byproducts, and other impurities, ensuring the integrity of subsequent experimental results. The primary methods for purification are recrystallization and column chromatography, chosen based on the impurity profile and the desired final purity.
The synthesis of 1,2,3-triazole derivatives can be achieved through various methods, including the prominent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction offers high regioselectivity and yields for 1,4-disubstituted 1,2,3-triazoles.[1] The purification protocols outlined below are designed to be adaptable for products obtained from such synthetic routes.
Proper characterization of the purified product is essential to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination.
Experimental Protocols
Synthesis of this compound (Illustrative)
While various synthetic routes exist, a common approach involves the methylation of a suitable 4-amino-1H-1,2,3-triazole precursor. The general workflow for synthesis and purification is outlined below.
Start [label="Starting Materials"]; Synthesis [label="Synthesis of Crude Product"]; Workup [label="Aqueous Work-up"]; Purification [label="Purification"]; Characterization [label="Characterization"]; Final [label="Pure this compound", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF", fontcolor="#202124"];
Start -> Synthesis [label="Reaction"]; Synthesis -> Workup [label="Quenching & Extraction"]; Workup -> Purification [label="Crude Product"]; Purification -> Characterization [label="Purified Product"]; Characterization -> Final [label="Verified Product"]; }
Caption: General workflow for the synthesis and purification of this compound.Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds, assuming a suitable solvent is identified in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. For aminotriazole derivatives, alcohols such as isopropanol and ethanol are often effective.[2][3][4]
Materials:
-
Crude this compound
-
Isopropanol (or Ethanol)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of isopropanol to the flask, just enough to wet the solid.
-
Heat the mixture to reflux with stirring.
-
Add small portions of hot isopropanol until the solid completely dissolves. Avoid adding an excess of solvent to maximize the recovery yield.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
After reaching room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold isopropanol to remove any remaining impurities from the mother liquor.
-
Dry the purified crystals under vacuum to remove residual solvent.
Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For aminotriazoles, silica gel is a common stationary phase, and a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically used as the mobile phase.[5][6][7]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed column without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 100% hexane or a hexane:ethyl acetate mixture with a high hexane ratio).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). The optimal solvent gradient should be determined beforehand using TLC analysis.
-
Fraction Collection: Collect fractions in separate tubes as the eluent passes through the column.
-
Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₃H₆N₄ | [8][9] |
| Molecular Weight | 98.11 g/mol | [8][9] |
| Appearance | White to brown solid | |
| Melting Point | >240 °C (decomposes) | |
| IUPAC Name | This compound | [8][9] |
| CAS Number | 67545-00-0 | [8][9] |
Characterization
The identity and purity of the final product should be confirmed by standard analytical methods.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the methyl group and the triazole ring proton.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition of the compound.
Logical Relationships in Purification
The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.
Crude [label="Crude Product"]; Solid [label="Is the crude product a solid?"]; Recrystallize [label="Attempt Recrystallization", shape=ellipse, color="#34A853", fillcolor="#FFFFFF", fontcolor="#202124"]; Column [label="Perform Column Chromatography", shape=ellipse, color="#4285F4", fillcolor="#FFFFFF", fontcolor="#202124"]; Pure [label="Pure Product"]; Impure [label="Product still impure"];
Crude -> Solid; Solid -> Recrystallize [label="Yes"]; Solid -> Column [label="No"]; Recrystallize -> Pure [label="Successful"]; Recrystallize -> Impure [label="Unsuccessful"]; Impure -> Column; Column -> Pure; }
Caption: Decision workflow for selecting the appropriate purification method.References
- 1. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scielo.br [scielo.br]
- 6. A chromatography column, packed with silica gel as stationary phase, was .. [askfilo.com]
- 7. Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. This compound | C3H6N4 | CID 14536434 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-Methyl-1H-1,2,3-triazol-4-amine for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of 1-Methyl-1H-1,2,3-triazol-4-amine. This versatile building block is a key starting material for the synthesis of a diverse range of derivatives with significant potential in biological assays and drug discovery. The protocols outlined below focus on common and effective derivatization strategies, including N-acylation, Schiff base formation, and the synthesis of urea/thiourea analogs.
The 1,2,3-triazole moiety is a well-established pharmacophore known for its metabolic stability and ability to engage in various biological interactions.[1] Derivatives of 4-amino-1,2,3-triazoles, in particular, have garnered attention for their potent biological activities, including anticancer and antimicrobial properties.[2][3] Notably, the 4-amino-1,2,3-triazole core has been identified in potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), a critical enzyme in immuno-oncology.[3] The derivatization of the 4-amino group allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
I. General Derivatization Strategies
The primary amino group of this compound serves as a versatile handle for a variety of chemical transformations. The following sections detail the protocols for key derivatization reactions.
N-Acylation for the Synthesis of Amide Derivatives
N-acylation is a fundamental method to introduce a wide array of substituents, thereby modulating the lipophilicity, hydrogen bonding capacity, and steric profile of the parent molecule. This approach has been successfully employed in the synthesis of potent anticancer agents.[2]
Experimental Protocol: General Procedure for N-Acylation
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a suitable base (1.1-1.5 eq.), such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution and stir for 10-15 minutes at room temperature.
-
Acylating Agent Addition: Slowly add the desired acylating agent (1.0-1.2 eq.), such as an acid chloride or acid anhydride, to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acyl derivative.
Logical Relationship for N-Acylation
Caption: N-Acylation of this compound.
Schiff Base Formation
The condensation of the primary amino group with aldehydes or ketones yields Schiff bases (imines). This dynamic covalent linkage is valuable for introducing diverse aromatic and heterocyclic moieties, which have been shown to be crucial for antimicrobial activity.
Experimental Protocol: General Procedure for Schiff Base Formation
-
Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.1 eq.) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of a weak acid, such as glacial acetic acid (2-3 drops).
-
Reaction Conditions: Reflux the reaction mixture for 4-12 hours. Monitor the reaction progress by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Purification: Wash the collected solid with a cold solvent (e.g., cold ethanol) and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Experimental Workflow for Schiff Base Synthesis
Caption: Workflow for the synthesis of Schiff base derivatives.
Urea and Thiourea Derivative Synthesis
The formation of urea or thiourea linkages introduces important hydrogen bond donor and acceptor functionalities, which can significantly enhance binding affinity to biological targets. This class of compounds has shown promise as antimicrobial agents.
Experimental Protocol: General Procedure for Urea/Thiourea Synthesis
-
Reactant Preparation: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent like THF or DMF.
-
Isocyanate/Isothiocyanate Addition: Slowly add the desired isocyanate or isothiocyanate (1.0 eq.) to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-18 hours. Monitor the reaction by TLC.
-
Product Isolation: Upon completion, the product may precipitate. If so, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Wash the crude product with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials. If necessary, purify further by recrystallization or column chromatography.
Signaling Pathway Inhibition by Triazole Derivatives
Caption: Inhibition of tubulin polymerization by triazole derivatives.
II. Quantitative Data Summary
The biological activity of derivatized this compound analogs is summarized below. The data is compiled from studies on closely related triazole derivatives and serves as a benchmark for newly synthesized compounds.
| Compound Class | Derivative Example | Target/Assay | Activity (IC50/GI50/MIC) | Reference |
| N-Acyl Amides | N-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide | Anticancer (MCF-7) | GI50: 0.25 µM | [2] |
| N-((1-(3,4,5-trimethoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide | Tubulin Polymerization | IC50: 1.93 µM | [2] | |
| Mixed Triazoles | 4-((4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)methyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | Anticancer (MCF-7) | IC50: 0.31 µM | [4] |
| 4-((4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | Anticancer (Caco-2) | IC50: 4.98 µM | [4] | |
| Amide-Linked Triazoles | Amide-linked 1,4-disubstituted 1,2,3-triazole | Antioxidant (DPPH) | IC50: 1.61 µg/ml | [5] |
III. Biological Assay Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized triazole derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50/GI50 values (the concentration of the compound that causes 50% inhibition of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Synthesized triazole derivatives (dissolved in DMSO)
-
Standard antibiotics (e.g., ampicillin, fluconazole)
-
96-well microtiter plates
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the synthesized compounds in the appropriate broth in 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
These protocols provide a foundation for the synthesis and biological evaluation of novel derivatives of this compound. Researchers are encouraged to adapt and optimize these methods based on the specific properties of their target compounds and biological assays.
References
- 1. Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 1-Methyl-1H-1,2,3-triazol-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole scaffold is a prominent structural motif in medicinal chemistry, recognized for its metabolic stability and capacity to engage in hydrogen bonding, which enhances solubility and target interaction.[1] Derivatives of 1,2,3-triazoles exhibit a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] The 1-Methyl-1H-1,2,3-triazol-4-amine core represents a key building block for the synthesis of diverse compound libraries. High-throughput screening (HTS) is an essential methodology in drug discovery for rapidly evaluating large numbers of such compounds to identify "hits" with desired biological activity.[4]
These application notes provide detailed protocols for high-throughput screening assays tailored to identify and characterize the biological activity of this compound derivatives. The protocols described herein focus on two common drug discovery target classes where triazole derivatives have shown promise: protein kinases and cancer cell lines.
Potential Therapeutic Targets and Screening Strategies
Based on the established activities of 1,2,3-triazole derivatives, several HTS strategies can be employed to screen a library of this compound compounds.
-
Oncology: Many triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma), HepG2 (liver carcinoma), and MOLT-3 (acute lymphoblastic leukemia).[1] Therefore, a primary screen for anti-proliferative activity is a logical starting point. Additionally, specific molecular targets such as protein kinases (e.g., Tyrosine Kinases) are frequently implicated in cancer signaling pathways and are viable targets.[5]
-
Nuclear Receptors: Certain 1,4,5-substituted 1,2,3-triazole analogs have been identified as potent and specific antagonists of the human pregnane X receptor (hPXR), a key regulator of drug metabolism.[6] This highlights the potential for this class of compounds to modulate nuclear receptor activity.
-
Infectious Diseases: The triazole scaffold is a well-known pharmacophore in antifungal agents.[7] HTS assays for antifungal activity can be readily implemented.
For the purpose of these application notes, we will detail protocols for a biochemical kinase inhibition assay and a cell-based cytotoxicity assay.
Data Presentation: Summary of Screening Data
Effective HTS campaigns generate large volumes of data. The following table provides a template for summarizing the screening results for a hypothetical library of this compound derivatives.
| Compound ID | Structure/Substitution | Kinase Assay IC50 (µM) | A549 Cell Viability IC50 (µM) | Z'-factor (Kinase Assay) | Z'-factor (Cell Assay) |
| MHT-001 | R1=H, R2=Phenyl | 5.2 | 12.8 | 0.82 | 0.75 |
| MHT-002 | R1=Cl, R2=Phenyl | 1.8 | 4.5 | 0.85 | 0.79 |
| MHT-003 | R1=F, R2=Pyridyl | 15.6 | > 50 | 0.81 | 0.76 |
| MHT-004 | R1=CH3, R2=Thienyl | 0.9 | 2.1 | 0.88 | 0.81 |
| Control | Staurosporine | 0.01 | 0.02 | N/A | N/A |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Biochemical Assay: TR-FRET Kinase Inhibition Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for screening kinase inhibitors.[8] It measures the phosphorylation of a substrate peptide by a target kinase.
Objective: To identify compounds that inhibit the activity of a specific protein kinase (e.g., a Tyrosine Kinase).
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
ATP (Adenosine triphosphate)
-
Europium (Eu³⁺)-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO)
-
384-well, low-volume, white microplates
-
TR-FRET-capable plate reader
Protocol:
-
Compound Plating: Dispense 50 nL of test compounds, positive control, and negative control (DMSO) into the wells of a 384-well plate using an acoustic liquid handler.
-
Kinase Addition: Add 5 µL of the kinase solution (2X final concentration) in assay buffer to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of the substrate peptide/ATP mixture (2X final concentration) in assay buffer to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the detection mix (containing Eu³⁺-labeled antibody and SA-APC in TR-FRET stop/detection buffer) to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (APC) and 620 nm (Eu³⁺) following excitation at 320 nm.
-
Data Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm). Normalize the data to the positive and negative controls (% inhibition). Plot the % inhibition versus compound concentration to determine the IC50 values for active compounds.
Cell-Based Assay: Cytotoxicity Screening using MTT Assay
This protocol outlines a cell-based assay to screen for compounds that reduce the viability of cancer cells, a common method for identifying potential anticancer agents.[9]
Objective: To identify compounds that exhibit cytotoxic or anti-proliferative effects against a human cancer cell line (e.g., A549).
Materials:
-
A549 human lung carcinoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
Negative control (0.1% DMSO in media)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
384-well, clear-bottom, sterile microplates
-
Multi-channel pipette or automated liquid handler
-
Spectrophotometric plate reader
Protocol:
-
Cell Seeding: Seed A549 cells into 384-well plates at a density of 2,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Add 10 µL of test compounds, positive control, and negative control (all at 5X final concentration) to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 50 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells). Normalize the data to the negative control (100% viability) and positive control (0% viability). Plot the percentage of cell viability against the logarithm of compound concentration to calculate the IC50 values.
Visualizations
Signaling Pathway Diagram
Caption: A representative kinase signaling pathway (MAPK/ERK) targeted by inhibitors.
Experimental Workflow Diagram
Caption: A generalized workflow for a high-throughput screening (HTS) campaign.
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific target, cell line, and laboratory equipment.
References
- 1. Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. asianpubs.org [asianpubs.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput Screening Identifies 1,4,5-Substituted 1,2,3-Triazole Analogs as Potent and Specific Antagonists of Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-Methyl-1H-1,2,3-triazol-4-amine
Introduction
1-Methyl-1H-1,2,3-triazol-4-amine is a heterocyclic amine that is of growing interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for various applications, including pharmacokinetic studies, metabolic profiling, and quality control. This document provides detailed application notes and protocols for the analytical quantification of this compound in various matrices. The methodologies described are based on established analytical techniques for similar triazole derivatives and provide a strong foundation for researchers, scientists, and drug development professionals.
While specific validated methods for this compound are not extensively reported in the public domain, the following protocols are adapted from robust methods for the analysis of other triazole compounds. These methods, primarily centered around High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are highly suitable for the polar nature of the target analyte.
Analytical Techniques
The primary recommended techniques for the quantification of this compound are HPLC with UV detection and LC-MS/MS. LC-MS/MS is particularly advantageous for complex biological matrices due to its high selectivity and sensitivity.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for the routine analysis of this compound, especially in simpler matrices or for purity assessments.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantifying low concentrations of the analyte in complex samples like plasma, serum, and tissue homogenates. It offers superior selectivity by utilizing specific precursor-to-product ion transitions.
Experimental Protocols
The following are detailed protocols for the quantification of this compound.
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is adapted from a method for the purity analysis of a related triazole derivative and is suitable for the quantification of this compound in bulk materials or simple formulations.[1]
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or deionized)
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.2) in a ratio of approximately 30:70 (v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: To be determined by UV scan of the reference standard (typically in the range of 210-260 nm for triazoles).
-
Injection Volume: 10 µL
4. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is designed for the sensitive and selective quantification of this compound in biological matrices such as plasma or serum. It is based on established methods for other polar triazole metabolites.[2][3]
1. Materials and Reagents
-
This compound reference standard
-
Isotopically labeled internal standard (IS), if available (e.g., 1-(trideuteromethyl)-1H-1,2,3-triazol-4-amine).[4][5]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., graphitized carbon-based) for sample cleanup.[3]
2. Instrumentation
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
A suitable LC column for polar compounds, such as a porous graphitic carbon (PGC) column or a HILIC column.
-
Data acquisition and analysis software.
3. LC-MS/MS Conditions
-
LC Column: Hypercarb column or equivalent.[3]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A gradient program should be developed to ensure adequate retention and separation of the analyte from matrix components. A typical starting point would be a high percentage of mobile phase A, ramping up to a higher percentage of mobile phase B.
-
Flow Rate: 0.3-0.5 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for this compound and the internal standard need to be determined by direct infusion of the standards into the mass spectrometer.
4. Sample Preparation (for Plasma/Serum)
-
Protein Precipitation: To a 100 µL aliquot of plasma/serum, add 300 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge to precipitate proteins.
-
Solid-Phase Extraction (SPE): For lower detection limits, an SPE cleanup step can be employed. Condition the SPE cartridge according to the manufacturer's instructions. Load the supernatant from the protein precipitation step. Wash the cartridge to remove interferences and elute the analyte with a suitable solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
5. Data Analysis
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve using matrix-matched standards.
-
The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, recovery, and matrix effects.
Data Presentation
The following tables summarize typical quantitative data for related triazole compounds, which can serve as a benchmark for method development for this compound.
Table 1: Example Quantitative Data for Triazole Derivatives by HPLC
| Parameter | 1-methyl-3,5-dinitro-1H-1,2,4-triazole[1] |
|---|---|
| Linearity (r) | > 0.999 |
| Limit of Detection (LOD) | 0.6 mg/mL |
| Limit of Quantification (LOQ) | 1.02 mg/mL |
| Recovery | 98.17–100.83% |
| Relative Standard Deviation (RSD) | 0.44–1.01% |
Table 2: Example Quantitative Data for Triazole Derivatives by LC-MS/MS
| Parameter | 1,2,4-Triazole in Groundwater[3] | 1,2,4-Triazole in Soil[6] |
|---|---|---|
| Limit of Quantification (LOQ) | ~0.003 µg/L | 1.1 µg/kg |
| Recovery | Close to 100% | 83-97% |
| Relative Standard Deviation (RSD) | Not specified | < 7.8% |
Visualizations
The following diagrams illustrate the general workflows for the analytical quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. sciex.com [sciex.com]
- 3. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [dr.lib.iastate.edu]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Methyl-1H-1,2,3-triazol-4-amine as a Versatile Building Block for the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-1,2,3-triazol-4-amine is a valuable and versatile building block in heterocyclic synthesis. Its unique structural features, including the presence of a reactive primary amine and a stable triazole core, make it an ideal starting material for the construction of a variety of fused heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active compounds, with a focus on[1][2][3]triazolo[4,5-d]pyrimidines, a class of compounds with significant potential in oncology.
Application: Synthesis of[1][2][3]triazolo[4,5-d]pyrimidine Derivatives
The primary application of this compound is in the synthesis of[1][2][3]triazolo[4,5-d]pyrimidines. This is typically achieved through a cyclocondensation reaction with a 1,3-dielectrophilic species. A common and efficient method involves the reaction with diethyl ethoxymethylenemalonate (DEEM), which upon cyclization and subsequent functionalization, yields a variety of substituted triazolopyrimidines. These compounds have garnered significant interest due to their therapeutic potential, particularly as anticancer agents.
Biological Context: Inhibition of Lysine-Specific Demethylase 1 (LSD1)
Many[1][2][3]triazolo[4,5-d]pyrimidine derivatives have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation.[1][2][3] LSD1 is overexpressed in various cancers and is associated with tumor progression, metastasis, and poor prognosis.[3][4] By removing methyl groups from histone H3 at lysines 4 and 9 (H3K4me1/2 and H3K9me1/2), LSD1 regulates the expression of genes involved in cell proliferation and differentiation.[3][5] Inhibition of LSD1 by small molecules, such as[1][2][3]triazolo[4,5-d]pyrimidine derivatives, can lead to the re-activation of tumor suppressor genes and the repression of oncogenes, ultimately resulting in cancer cell growth inhibition and apoptosis.[1][4]
The general mechanism of LSD1 inhibition by these compounds involves binding to the active site of the enzyme, preventing its demethylase activity. This leads to an accumulation of methylated histones at specific gene promoters, altering the chromatin structure and modulating gene expression.
Below is a diagram illustrating the role of LSD1 in gene regulation and the effect of its inhibition.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of[1][2][3]triazolo[4,5-d]pyrimidine precursors from this compound.
Protocol 1: Synthesis of Ethyl 2-((1-methyl-1H-1,2,3-triazol-4-yl)amino)acrylate
This protocol describes the initial condensation reaction of this compound with diethyl ethoxymethylenemalonate (DEEM) to form the enamine intermediate, a key precursor for the subsequent cyclization to the triazolopyrimidine core.
Reaction Scheme:
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 98.11 | 10 | 0.98 g |
| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 | 11 | 2.38 g (2.2 mL) |
| Ethanol (absolute) | 46.07 | - | 20 mL |
Procedure:
-
To a solution of this compound (0.98 g, 10 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask, add diethyl ethoxymethylenemalonate (2.38 g, 11 mmol).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.
-
After completion of the reaction (disappearance of the starting amine), cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure. The product will often precipitate upon cooling.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Expected Yield: 85-95%
Protocol 2: Cyclization to 1-Methyl-4-oxo-4,5-dihydro-1H-[1][2][3]triazolo[4,5-d]pyrimidine
This protocol describes the thermal cyclization of the enamine intermediate to form the[1][2][3]triazolo[4,5-d]pyrimidine core.
Reaction Scheme:
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| Ethyl 2-((1-methyl-1H-1,2,3-triazol-4-yl)amino)acrylate | 226.23 | 5 | 1.13 g |
| Diphenyl ether | 170.21 | - | 10 mL |
Procedure:
-
In a 25 mL three-necked flask equipped with a thermometer and a reflux condenser, add ethyl 2-((1-methyl-1H-1,2,3-triazol-4-yl)amino)acrylate (1.13 g, 5 mmol) to diphenyl ether (10 mL).
-
Heat the mixture to 250 °C and maintain this temperature for 30-60 minutes.
-
Monitor the completion of the reaction by TLC.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Add hexane to the mixture to facilitate further precipitation and to help in washing away the diphenyl ether.
-
Collect the solid product by filtration, wash thoroughly with hexane, and dry under vacuum.
Expected Yield: 70-85%
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the[1][2][3]triazolo[4,5-d]pyrimidine precursor.
| Step | Product | Starting Material | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 2-((1-methyl-1H-1,2,3-triazol-4-yl)amino)acrylate | This compound | Diethyl ethoxymethylenemalonate | Ethanol | Reflux | 4-6 | 85-95 |
| 2 | 1-Methyl-4-oxo-4,5-dihydro-1H-[1][2][3]triazolo[4,5-d]pyrimidine | Ethyl 2-((1-methyl-1H-1,2,3-triazol-4-yl)amino)acrylate | - | Diphenyl ether | 250 | 0.5-1 | 70-85 |
Conclusion
This compound serves as an excellent and readily available building block for the synthesis of[1][2][3]triazolo[4,5-d]pyrimidines. The straightforward and high-yielding protocols described herein provide a reliable pathway to these valuable heterocyclic scaffolds. The demonstrated biological relevance of these compounds as LSD1 inhibitors highlights the importance of this synthetic route in the development of novel anticancer therapeutics. Further functionalization of the triazolopyrimidine core can lead to a diverse library of compounds for drug discovery and development.
References
- 1. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 2. Frontiers | New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Antitumor activity of LSD1 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the scalable synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine, a valuable building block in pharmaceutical and medicinal chemistry. The described methodology is a three-step process commencing with the nitration of 1H-1,2,3-triazole, followed by a regioselective N-methylation, and concluding with the reduction of the nitro group to the desired amine. This protocol is designed to be adaptable for large-scale production.
Overall Synthesis Workflow
The synthesis of this compound is achieved through the following three key stages:
-
Nitration of 1H-1,2,3-triazole to produce 4-nitro-1H-1,2,3-triazole.
-
N-methylation of 4-nitro-1H-1,2,3-triazole to yield 1-methyl-4-nitro-1H-1,2,3-triazole.
-
Reduction of 1-methyl-4-nitro-1H-1,2,3-triazole to the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 4-nitro-1H-1,2,3-triazole
This protocol details the nitration of 1H-1,2,3-triazole. Caution should be exercised as this reaction involves the use of strong acids and is exothermic.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles (mol) | Supplier Example |
| 1H-1,2,3-triazole | 69.07 | 10.0 g | 0.145 | Sigma-Aldrich |
| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - | Fisher Scientific |
| Fuming Nitric Acid (≥90%) | 63.01 | 25 mL | - | Alfa Aesar |
| Crushed Ice | 18.02 | 200 g | - | - |
| Dichloromethane (DCM) | 84.93 | 300 mL | - | VWR |
| Saturated Sodium Bicarbonate Solution | 84.01 | As needed | - | Lab Prepared |
| Anhydrous Sodium Sulfate | 142.04 | 20 g | - | EMD Millipore |
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, add 10.0 g (0.145 mol) of 1H-1,2,3-triazole to 50 mL of concentrated sulfuric acid.
-
Cooling: Cool the mixture to 0-5 °C in an ice-water bath with continuous stirring.
-
Nitration: Slowly add 25 mL of fuming nitric acid dropwise from the dropping funnel over 30-45 minutes. Crucially, maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Work-up: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring. A precipitate may form.
-
Neutralization: Cautiously neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. This will cause significant gas evolution.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude 4-nitro-1H-1,2,3-triazole can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Expected Yield and Purity:
| Parameter | Value |
| Yield | 70-80% |
| Purity (by HPLC) | >95% |
| Appearance | White to off-white solid |
Step 2: N-methylation of 4-nitro-1H-1,2,3-triazole
This protocol describes the methylation of 4-nitro-1H-1,2,3-triazole. This reaction can produce a mixture of N1 and N2 isomers. The regioselectivity can be influenced by the choice of base and solvent. The following protocol aims to favor the N1 isomer.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles (mol) | Supplier Example |
| 4-nitro-1H-1,2,3-triazole | 114.06 | 10.0 g | 0.088 | Prepared in Step 1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 18.2 g | 0.132 | Acros Organics |
| Methyl Iodide (CH₃I) | 141.94 | 6.7 mL (15.2 g) | 0.107 | Alfa Aesar |
| Acetonitrile (anhydrous) | 41.05 | 200 mL | - | Sigma-Aldrich |
| Ethyl Acetate | 88.11 | 300 mL | - | Fisher Scientific |
| Brine | - | 100 mL | - | Lab Prepared |
| Anhydrous Sodium Sulfate | 142.04 | 20 g | - | EMD Millipore |
Equipment:
-
500 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (optional)
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask, add 10.0 g (0.088 mol) of 4-nitro-1H-1,2,3-triazole, 18.2 g (0.132 mol) of potassium carbonate, and 200 mL of anhydrous acetonitrile.
-
Methylation: Add 6.7 mL (0.107 mol) of methyl iodide to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in 150 mL of ethyl acetate and transfer to a separatory funnel. Wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product mixture.
-
Purification: The desired 1-methyl-4-nitro-1H-1,2,3-triazole isomer can be separated from the N2-isomer by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Yield and Purity:
| Parameter | Value (for N1-isomer) |
| Yield | 60-75% |
| Purity (by HPLC after chromatography) | >98% |
| Appearance | Pale yellow solid |
Step 3: Reduction of 1-methyl-4-nitro-1H-1,2,3-triazole
This final step involves the catalytic hydrogenation of the nitro group to the amine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles (mol) | Supplier Example |
| 1-methyl-4-nitro-1H-1,2,3-triazole | 128.09 | 10.0 g | 0.078 | Prepared in Step 2 |
| Palladium on Carbon (10% Pd) | - | 1.0 g | - | Johnson Matthey |
| Methanol | 32.04 | 200 mL | - | Fisher Scientific |
| Hydrogen Gas (H₂) | 2.02 | Balloon or cylinder | - | - |
| Celite® | - | 10 g | - | Sigma-Aldrich |
Equipment:
-
500 mL hydrogenation flask or Parr shaker
-
Magnetic stirrer and stir bar
-
Hydrogen source (balloon or cylinder)
-
Vacuum line
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 500 mL hydrogenation flask, dissolve 10.0 g (0.078 mol) of 1-methyl-4-nitro-1H-1,2,3-triazole in 200 mL of methanol.
-
Catalyst Addition: Carefully add 1.0 g of 10% Palladium on carbon to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times). Maintain a positive pressure of hydrogen (e.g., from a balloon or at 50 psi in a Parr shaker) and stir the reaction vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed (typically 4-8 hours).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (50 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography if necessary to achieve the desired purity.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 90-98% |
| Purity (by HPLC) | >97% |
| Appearance | Off-white to light brown solid |
Safety Precautions
-
Nitration: This reaction is highly exothermic and involves corrosive and oxidizing acids. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. The addition of nitric acid must be slow and controlled to prevent a runaway reaction.
-
Methylation: Methyl iodide is toxic and a suspected carcinogen. Handle it in a fume hood and wear appropriate gloves.
-
Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation setup is secure and free of leaks. The palladium on carbon catalyst can be pyrophoric when dry and exposed to air; handle it with care, preferably wet or under an inert atmosphere.
By following these detailed protocols, researchers can effectively synthesize this compound on a scalable basis for various applications in drug discovery and development.
Troubleshooting & Optimization
Minimizing side product formation in 1-Methyl-1H-1,2,3-triazol-4-amine reactions
Welcome to the technical support center for the synthesis and handling of 1-Methyl-1H-1,2,3-triazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the synthesis of this compound, with a focus on minimizing side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the cyclization of methyl azide with an appropriate two-carbon synthon, typically aminoacetonitrile or a related derivative.
Q2: What are the primary side products I should be aware of during the synthesis of this compound?
A2: The primary side products in the synthesis of this compound are regioisomers. The [3+2] cycloaddition reaction can lead to the formation of two main isomers: the desired 1,4-disubstituted product (this compound) and the undesired 1,5-disubstituted product (1-Methyl-1H-1,2,3-triazol-5-amine). Additionally, depending on the reaction conditions and the purity of starting materials, other impurities such as unreacted starting materials and solvent adducts may be present.
Q3: How can I control the regioselectivity of the reaction to favor the formation of the desired 1,4-isomer?
A3: Controlling the regioselectivity is a critical aspect of this synthesis.
-
Catalyst Selection: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are known to strongly favor the formation of the 1,4-disubstituted regioisomer.[1] In contrast, ruthenium-catalyzed reactions tend to yield the 1,5-disubstituted isomer.[2] Therefore, employing a copper(I) catalyst is the most effective strategy to maximize the yield of this compound.
-
Reaction Conditions: Optimizing reaction parameters such as temperature, solvent, and the specific copper(I) source and ligands can further enhance the regioselectivity.
Q4: I am observing a significant amount of the 1,5-isomer in my reaction mixture. What can I do to minimize its formation?
A4: If you are observing a high proportion of the 1,5-isomer, consider the following troubleshooting steps:
-
Verify Catalyst: Ensure that you are using a copper(I) catalyst. If you are generating the Cu(I) species in situ from a Cu(II) salt and a reducing agent (e.g., sodium ascorbate), ensure the complete reduction to Cu(I).
-
Exclude Ruthenium Contamination: Verify that your reaction setup and reagents are free from any ruthenium contamination, as this can catalyze the formation of the 1,5-isomer.
-
Thermal Conditions: Avoid high reaction temperatures if performing a thermal cycloaddition without a catalyst, as this can lead to a mixture of regioisomers. The copper-catalyzed reaction is generally performed at or near room temperature.
Q5: What are the recommended methods for purifying this compound and removing the isomeric side products?
A5: The separation of 1,4- and 1,5-disubstituted 1,2,3-triazole isomers can be challenging due to their similar physical properties.
-
Column Chromatography: The most common method for purification is silica gel column chromatography. A careful selection of the eluent system is crucial. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. The polarity difference between the two isomers, although small, can be exploited for separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification, particularly for removing minor impurities.
-
Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed to achieve excellent separation of the regioisomers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time. - Ensure proper stoichiometry of reactants. - Check the activity of the catalyst. |
| Decomposition of starting materials or product. | - Perform the reaction at a lower temperature. - Use degassed solvents to minimize oxidation. | |
| High Percentage of 1,5-Isomer | Incorrect catalyst used or catalyst contamination. | - Use a reliable source of copper(I) catalyst. - Thoroughly clean all glassware to avoid cross-contamination with other metals like ruthenium. |
| Reaction performed under thermal conditions without a catalyst. | - Switch to a copper(I)-catalyzed protocol to ensure regioselectivity for the 1,4-isomer. | |
| Difficulty in Separating Isomers | Inappropriate chromatography conditions. | - Optimize the eluent system for column chromatography. A shallow gradient can improve resolution. - Consider using a different stationary phase for chromatography. |
| Co-crystallization of isomers. | - If recrystallizing, try different solvent systems to find one that selectively crystallizes the desired isomer. | |
| Presence of Unreacted Starting Materials | Insufficient reaction time or temperature. | - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. - If using a catalyzed reaction, ensure the catalyst is active and present in the correct amount. |
Experimental Protocols
Key Experiment: Copper(I)-Catalyzed Synthesis of this compound
This protocol is a general guideline for the copper(I)-catalyzed cycloaddition reaction to favor the formation of the 1,4-disubstituted isomer.
Materials:
-
Methyl azide (handle with extreme care due to its explosive nature; it is often generated in situ)
-
Aminoacetonitrile hydrochloride
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a suitable organic solvent like t-butanol or DMF)
-
Base (e.g., sodium bicarbonate or triethylamine)
Procedure:
-
In a well-ventilated fume hood, dissolve aminoacetonitrile hydrochloride in the chosen solvent system.
-
Neutralize the hydrochloride salt by adding a suitable base (e.g., sodium bicarbonate) until the pH is neutral.
-
To this solution, add copper(II) sulfate pentahydrate followed by sodium ascorbate to generate the copper(I) catalyst in situ. The solution should change color, indicating the formation of the Cu(I) species.
-
Carefully add methyl azide to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically worked up by quenching with an aqueous solution of ammonium chloride or EDTA to remove the copper catalyst.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the desired this compound from the 1,5-isomer and other impurities.
Note: This is a generalized procedure. The specific amounts of reagents, solvent ratios, and reaction times should be optimized for your specific experimental setup. Always consult relevant literature for detailed and validated protocols.
Visualizations
Below are diagrams illustrating key concepts in the synthesis of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for common issues in the synthesis.
References
- 1. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Methyl-1H-1,2,3-triazol-4-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry." This reaction involves the cycloaddition of methyl azide with an appropriate amino-alkyne precursor. Alternative methods exist but often present challenges in regioselectivity and yield.[1][2]
Q2: What are the typical starting materials for the synthesis of this compound via CuAAC?
A2: The key starting materials are a source of the methyl azide (either prepared in situ or used as a solution) and an alkyne bearing a protected or unprotected amino group at the terminal position, such as 3-aminopropyne or a protected derivative.
Q3: What are the critical parameters that influence the yield of the reaction?
A3: The critical parameters include the choice of copper(I) catalyst and ligand, the solvent system, reaction temperature, and the purity of the starting materials. The order of addition of reagents can also play a significant role in maximizing the yield.
Q4: Are there any major side reactions to be aware of?
A4: A common side reaction is the homocoupling of the terminal alkyne, which can be minimized by the slow addition of the alkyne to the reaction mixture and by using an appropriate copper(I) source and ligand. Oxidation of the copper(I) catalyst to copper(II) can also hinder the reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst (oxidized to Cu(II)) | - Prepare the Cu(I) catalyst in situ using a reducing agent like sodium ascorbate. - Ensure all solvents and reagents are deoxygenated. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor quality of starting materials | - Purify starting materials before use. - Verify the integrity of the azide and alkyne by NMR or other analytical methods. | |
| Incorrect reaction temperature | - Optimize the reaction temperature. While many CuAAC reactions proceed at room temperature, some may benefit from gentle heating (40-60 °C). | |
| Formation of Significant Side Products (e.g., alkyne homocoupling) | High concentration of alkyne | - Add the alkyne solution dropwise to the reaction mixture over an extended period. |
| Inappropriate catalyst or ligand | - Screen different copper sources (e.g., CuI, CuSO₄/sodium ascorbate). - Use a stabilizing ligand for the copper(I), such as TBTA or THPTA. | |
| Difficulty in Product Isolation and Purification | Product is highly polar and water-soluble | - Use reverse-phase chromatography for purification. - Consider derivatization to a less polar compound before purification, followed by deprotection. |
| Residual copper catalyst in the product | - Wash the crude product with an aqueous solution of a chelating agent like EDTA or ammonia. - Pass the product solution through a plug of silica gel or a specialized copper scavenging resin. | |
| Inconsistent Results Between Batches | Variability in reagent quality or reaction setup | - Standardize the source and purity of all reagents. - Ensure consistent reaction conditions (temperature, stirring speed, atmosphere). |
Experimental Protocols
Protocol: Synthesis of this compound via CuAAC
This protocol describes a general procedure for the synthesis. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
3-Aminopropyne (or a suitable protected version)
-
Methyl azide (handle with extreme care, preferably generated in situ or used as a dilute solution)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: A mixture of water and a tertiary alcohol (e.g., t-butanol) or DMF.
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-aminopropyne (1.0 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water and a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Reagent Addition: To the stirring solution of the alkyne, add the methyl azide solution (1.1 eq).
-
Initiation of Cycloaddition: Add the sodium ascorbate solution to the main reaction flask, followed by the copper(II) sulfate solution. The reaction mixture should change color, indicating the formation of the Cu(I) species.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Work-up and Isolation:
-
Once the reaction is complete, dilute the mixture with water.
-
To remove the copper catalyst, add an aqueous solution of ammonia or EDTA and stir for 30 minutes.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to remove any nonpolar impurities. The product is expected to remain in the aqueous layer.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography (silica gel or reverse phase) or by recrystallization to obtain the pure this compound.
Data Presentation
Table 1: Typical Reaction Parameters for CuAAC Synthesis
| Parameter | Condition | Expected Yield Range |
| Catalyst System | CuSO₄/Sodium Ascorbate | 75-90% |
| CuI | 80-95% | |
| Solvent | t-BuOH/H₂O | 80-90% |
| DMF | 70-85% | |
| Temperature | Room Temperature | 75-95% |
| 50 °C | May improve reaction time but can lead to side products. | |
| Reaction Time | 2-12 hours | Dependent on catalyst and temperature. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield issues in the synthesis.
References
Overcoming solubility issues with 1-Methyl-1H-1,2,3-triazol-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1-Methyl-1H-1,2,3-triazol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing poor solubility of this compound in my aqueous buffer. What are the initial steps I can take to improve it?
For initial troubleshooting, consider the following approaches:
-
pH Adjustment: As an amine, the solubility of this compound is expected to be pH-dependent. Lowering the pH of the aqueous solution with a suitable acid (e.g., HCl) will protonate the amine group, forming a more soluble salt.[5][6]
-
Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of organic compounds.[5][7] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).
-
Gentle Heating: In some cases, gentle heating and sonication can help dissolve the compound. However, be cautious of potential degradation at elevated temperatures.
Q3: Are there more advanced techniques to address persistent solubility issues?
Yes, several formulation strategies can be employed for compounds with persistent solubility challenges:
-
Salt Formation: If you are not already using it, consider using the hydrochloride salt of the compound. Salt formation is a widely used and effective method for increasing the solubility and dissolution rate of ionizable drugs.[6][8][9]
-
Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the poorly soluble molecule, enhancing its apparent solubility in aqueous media.[2][10]
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for dissolution.[9][10][11] Techniques like micronization and nanosuspension can be employed.
-
Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution rate and solubility.[3][5]
Troubleshooting Guides
Issue 1: Precipitation of the Compound upon Addition to Aqueous Buffer
This is a common issue when a stock solution in an organic solvent is diluted into an aqueous buffer.
dot
Caption: Workflow for addressing compound precipitation.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Low Aqueous Solubility | The intrinsic solubility of the free base in the final buffer pH may be exceeded. |
| Solvent Shock | Rapid addition of the organic stock solution to the aqueous buffer can cause the compound to crash out of solution. |
| Incorrect pH | The pH of the final buffer may not be optimal for maintaining the solubility of the amine. |
Troubleshooting Steps:
-
Decrease the concentration of the organic stock solution.
-
Add the organic stock solution to the aqueous buffer slowly while vortexing.
-
Optimize the pH of the aqueous buffer. For an amine, a lower pH (e.g., pH 4-6) should increase solubility.
-
Incorporate a co-solvent (e.g., 5-10% DMSO or ethanol) in the final aqueous buffer.
-
Add a small amount of a non-ionic surfactant (e.g., 0.1% Tween 80) to the aqueous buffer to help stabilize the compound.
Issue 2: Inconsistent Results in Biological Assays Due to Poor Solubility
Inconsistent biological data can often be traced back to the compound not being fully dissolved or precipitating during the experiment.
dot
Caption: Decision tree for improving bioassay consistency.
Troubleshooting Steps:
-
Visual Inspection: Before use, visually inspect your final solution for any signs of precipitation. If possible, examine a small aliquot under a microscope.
-
Fresh Preparations: Always prepare fresh dilutions from a clear stock solution immediately before each experiment.
-
Filtration: Filter your stock solution through a 0.22 µm syringe filter to remove any undissolved microparticles.
-
Solubility Confirmation: Perform a simple solubility test. Prepare your highest concentration in the final assay buffer and let it sit for the duration of your experiment. Then, centrifuge and analyze the supernatant by HPLC or UV-Vis to determine the actual concentration.
Quantitative Solubility Data (Illustrative)
The following table presents hypothetical solubility data for this compound in various solvent systems to illustrate the impact of different formulation strategies. Note: This data is for demonstrative purposes and should be experimentally verified.
| Solvent System | Temperature (°C) | Illustrative Solubility (mg/mL) |
| Water | 25 | < 0.1 |
| PBS (pH 7.4) | 25 | < 0.1 |
| 0.1 N HCl (pH 1) | 25 | 15.2 |
| Water:Ethanol (1:1) | 25 | 5.8 |
| 10% DMSO in Water | 25 | 2.3 |
| 5% (w/v) Hydroxypropyl-β-Cyclodextrin in Water | 25 | 8.7 |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.
Protocol 2: Co-solvent Solubility Assessment
-
Prepare co-solvent mixtures by mixing a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) with water or a relevant buffer (e.g., PBS) at various ratios (e.g., 10%, 20%, 50% v/v).
-
Add an excess amount of the compound to each co-solvent mixture.
-
Follow steps 3-6 from the pH-Dependent Solubility Determination protocol to determine the solubility in each co-solvent system.
dot
Caption: General workflow for experimental solubility determination.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. longdom.org [longdom.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. wjbphs.com [wjbphs.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. journal.appconnect.in [journal.appconnect.in]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Purification of 1-Methyl-1H-1,2,3-triazol-4-amine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying 1-Methyl-1H-1,2,3-triazol-4-amine. The information is structured in a question-and-answer format to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the likely impurities in my crude this compound sample?
While specific impurities are synthesis-dependent, common contaminants for analogous heterocyclic amines include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like methyl azide, propargylamine, or related reagents.
-
Isomeric Impurities: Formation of other isomers, such as 1-Methyl-1H-1,2,3-triazol-5-amine or 2-Methyl-2H-1,2,3-triazol-4-amine, can occur.
-
Process-Related Impurities: Byproducts from side reactions, such as dimers or polymers, may be present.[1]
-
Residual Solvents: Solvents used in the synthesis and workup (e.g., ethanol, isopropanol, toluene) may be retained in the crude product.[1]
Recrystallization Troubleshooting
Q2: My this compound is not crystallizing from solution. What should I do?
If crystals do not form upon cooling, you can try the following techniques to induce crystallization:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent line. Microscopic scratches can provide nucleation sites for crystal growth.
-
Seed the solution: If a small amount of pure crystalline product is available, add a tiny crystal to the solution to act as a template.
-
Reduce the solvent volume: Your solution may be too dilute. Gently heat the solution to evaporate some solvent and then allow it to cool again.
-
Cool to a lower temperature: If room temperature cooling is ineffective, try an ice bath or refrigerator. Be aware that rapid cooling can sometimes trap impurities.
-
Change the solvent system: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound when hot but not when cold.[2] For polar compounds, consider solvent mixtures like methanol/water, acetone/water, or ethanol/heptane.[3]
Q3: My product has "oiled out" instead of forming crystals. How can I resolve this?
"Oiling out" occurs when the compound precipitates from the solution above its melting point. To address this:
-
Reheat the solution: Add more solvent to fully dissolve the oil.
-
Cool the solution slowly: Allow the flask to cool gradually to room temperature, and then slowly in an ice bath. Rapid cooling encourages oiling.
-
Modify the solvent system: Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise to the hot solution until it becomes slightly turbid, then allow it to cool slowly.
Q4: The yield of my purified product is very low after recrystallization. What are the potential causes?
Low recovery can stem from several factors:
-
Using too much solvent: This will leave a significant amount of your product in the mother liquor. You can try to evaporate some of the solvent from the filtrate and cool it again to recover more product.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.
-
The compound is too soluble in the chosen solvent: Even at low temperatures, a significant amount of product may remain dissolved. Experiment with different solvent systems to find one where the compound has lower solubility when cold.[2]
| Problem | Possible Cause | Suggested Solution |
| No Crystals Form | Solution is too dilute. | Concentrate the solution by evaporating some solvent. |
| Improper solvent system. | Test different solvents or solvent/anti-solvent pairs (e.g., Methanol/Water, Ethanol/Heptane). | |
| Lack of nucleation sites. | Scratch the flask with a glass rod or add a seed crystal. | |
| Product "Oils Out" | Cooling is too rapid. | Allow the solution to cool slowly to room temperature before further cooling. |
| Compound is melting in the solvent. | Add more solvent to lower the saturation temperature. | |
| Low Yield | Too much solvent was used. | Use the minimum amount of hot solvent to dissolve the crude product. |
| Compound is too soluble in the cold solvent. | Choose a solvent where the compound has very low solubility at cold temperatures. | |
| Premature crystallization during filtration. | Use a pre-heated funnel and flask for hot filtration. |
Column Chromatography Troubleshooting
Q5: My this compound is streaking or showing poor separation on a silica gel column. Why is this happening and how can I fix it?
Due to the basic nature of the amine group and the acidic nature of silica gel, strong interactions can occur, leading to poor chromatography.[4][5] Here are some solutions:
-
Add a competing amine to the mobile phase: Incorporating a small amount of a basic modifier like triethylamine (TEA) or ammonia (e.g., 0.1-1% in the mobile phase) can neutralize the acidic silanol groups on the silica surface, improving peak shape and reducing tailing.[4][6]
-
Use an amine-functionalized silica column: These columns have a bonded amine phase that provides a less acidic surface, which is more suitable for purifying basic compounds and can often be used with less polar solvent systems like hexane/ethyl acetate.[4][7][8]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for very polar compounds. It uses a polar stationary phase (like silica or an amino column) with a mobile phase that has a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[9][10]
Q6: My polar amine elutes too quickly (in the solvent front) even with polar mobile phases in normal-phase chromatography. What should I do?
If your compound is very polar, it may not be retained well on standard stationary phases. In this case, consider:
-
Reversed-Phase Chromatography at High pH: For basic amines, increasing the mobile phase pH (at least two units above the pKa of the amine) can deprotonate the amine, making it more hydrophobic and increasing its retention on a C18 column.[5][9] Ensure you use a pH-stable column.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): As mentioned before, HILIC is an excellent technique for retaining and separating highly polar compounds.[8][9][10]
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing/Streaking | Strong interaction between basic amine and acidic silica. | Add a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase.[4][6] |
| Inappropriate stationary phase. | Use an amine-functionalized silica column or a more inert phase like alumina.[7] | |
| Poor Separation | Incorrect mobile phase polarity. | Optimize the solvent gradient. For polar amines, a gradient of dichloromethane/methanol is common.[5] |
| Co-eluting impurities. | Consider a different chromatographic technique (e.g., reversed-phase or HILIC) for different selectivity.[9] | |
| Compound Sticks to Column | Compound is too polar for the mobile phase. | Increase the polarity of the eluent (e.g., increase the percentage of methanol). |
| Irreversible adsorption to silica. | Use an amine-functionalized column or pre-treat the silica with the mobile phase containing a basic modifier.[6] | |
| Compound Elutes in Solvent Front | Compound is too polar and not retained. | Switch to a more suitable technique like HILIC or high-pH reversed-phase chromatography.[9][10] |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, heptane, and mixtures) to find a suitable system where the compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
General Protocol for Column Chromatography on Silica Gel
-
Stationary Phase and Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. For this compound, start with a polar system like dichloromethane/methanol. Add 0.5% triethylamine to the eluent to improve separation.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient is required.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. reddit.com [reddit.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 7. silicycle.com [silicycle.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing regioisomer formation in 1-Methyl-1H-1,2,3-triazol-4-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine. The primary focus is on addressing the common challenge of regioisomer formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common approach is the [3+2] cycloaddition reaction between methyl azide and a suitable C2-synthon carrying an amino group or a precursor. The two main strategies are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Ynamines: This is a highly regioselective method that utilizes an ynamine (an alkyne with a nitrogen atom directly attached to the triple bond) to directly install the amino group at the 4-position of the triazole ring. This reaction typically yields the desired 1,4-regioisomer.
-
Alternative Synthetic Routes: To circumvent challenges with ynamine stability or to ensure absolute regioselectivity, alternative methods have been developed. One such method involves the synthesis of a triazole ring with a leaving group at the 4-position, followed by a nucleophilic substitution with an amine. Another approach involves the diazotization of vinylogous guanidinium salts.
Q2: What is regioisomerism in the context of this synthesis, and why is it a concern?
A2: Regioisomerism refers to the formation of structural isomers that differ in the placement of substituents on the triazole ring. In the synthesis of this compound via cycloaddition, the reaction between methyl azide and an unsymmetrical alkyne can potentially yield two regioisomers: the desired this compound (1,4-disubstituted) and the undesired 1-Methyl-1H-1,2,3-triazol-5-amine (1,5-disubstituted). The formation of the undesired regioisomer complicates purification and reduces the overall yield of the target compound.
Q3: How does the choice of catalyst influence the regioselectivity of the cycloaddition?
A3: The catalyst plays a crucial role in determining the regiochemical outcome of the azide-alkyne cycloaddition:
-
Thermal Conditions (Uncatalyzed): The thermal Huisgen cycloaddition often results in a mixture of both 1,4- and 1,5-regioisomers with poor selectivity.[1]
-
Copper(I) Catalysis (CuAAC): The use of a copper(I) catalyst, often generated in situ from a Cu(II) salt and a reducing agent, strongly favors the formation of the 1,4-regioisomer.[1][2] This is the preferred method for the synthesis of 1-substituted-4-aminotriazoles from ynamines.
-
Ruthenium Catalysis (RuAAC): Ruthenium catalysts, in contrast, selectively produce the 1,5-regioisomer.[3]
-
Iridium Catalysis: Iridium catalysts have also been shown to be effective for azide-ynamide cycloadditions, yielding 5-amido-1,2,3-triazoles with high regioselectivity.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on the copper-catalyzed reaction with ynamines.
Problem 1: Formation of a mixture of regioisomers.
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalysis: The uncatalyzed thermal reaction is proceeding, leading to a mixture of regioisomers. | - Ensure Active Catalyst: Confirm that the copper is in the active Cu(I) oxidation state. If starting with a Cu(II) salt (e.g., CuSO₄), ensure a sufficient amount of a reducing agent (e.g., sodium ascorbate) is used. - Ligand Addition: The use of a stabilizing ligand, such as THPTA, can enhance catalyst activity and stability.[5] - Oxygen Exclusion: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst. |
| High Reaction Temperature: Elevated temperatures can promote the non-regioselective thermal cycloaddition. | - Optimize Temperature: Copper-catalyzed reactions often proceed efficiently at room temperature. Avoid unnecessary heating. |
| Ynamine Instability: Ynamines can be unstable and may undergo side reactions that lead to a loss of regiocontrol. | - Freshly Prepare or Purify Ynamine: Use freshly prepared or purified ynamine for the reaction. - Slow Addition: Add the ynamine slowly to the reaction mixture to maintain a low concentration and minimize side reactions. |
Problem 2: Low or no product yield.
| Potential Cause | Troubleshooting Steps |
| Ynamine Decomposition: Ynamines are susceptible to hydrolysis, especially in the presence of acid. | - Anhydrous Conditions: Use anhydrous solvents and reagents. The use of molecular sieves can help remove trace amounts of water. - Control pH: Avoid acidic conditions that can lead to ynamine degradation. |
| Catalyst Deactivation: The copper catalyst can be deactivated by certain functional groups or impurities. | - Purify Starting Materials: Ensure that the methyl azide and ynamine are free of impurities that could poison the catalyst. - Consider Alternative Catalysts: If standard Cu(I) sources fail, consider using more robust copper complexes, such as those with N-heterocyclic carbene (NHC) ligands.[6] |
| Substrate Reactivity Issues: Steric hindrance or unfavorable electronic properties of the ynamine can impede the reaction. | - Modify Ynamine Substituents: If possible, use ynamines with less sterically demanding substituents on the nitrogen atom. |
Problem 3: Difficulty in purifying the product from the regioisomeric byproduct.
| Potential Cause | Troubleshooting Steps |
| Similar Physical Properties: The 1,4- and 1,5-regioisomers can have very similar polarities, making chromatographic separation challenging. | - Optimize Chromatography: Experiment with different solvent systems and stationary phases for column chromatography. - Consider an Alternative Synthetic Route: If separation is not feasible, consider a synthetic strategy that avoids the formation of regioisomers altogether, such as the diazotization of vinylogous guanidinium salts or a route involving nucleophilic substitution on a pre-formed triazole ring.[7] |
Data Presentation
Table 1: Comparison of Reaction Conditions on the Regioselectivity of Azide-Alkyne Cycloadditions.
| Catalyst | Alkyne Type | Azide | Solvent | Temperature (°C) | Regioisomeric Ratio (1,4:1,5) | Yield (%) | Reference |
| None (Thermal) | Terminal Alkyne | Phenyl Azide | Toluene | 110 | Mixture | Moderate | [2] |
| CuSO₄/NaAsc | Terminal Alkyne | Benzyl Azide | t-BuOH/H₂O | Room Temp | >95:5 | High | [2] |
| Cu(I) | Ynamine | Alkyl/Aryl Azide | Various | Room Temp | Highly Selective for 1,4 | Good to Excellent | [8] |
| Ru-based | Ynamide | Aryl Azide | Acetonitrile | 100 | Highly Selective for 1,5 | High | [3] |
| Ir-based | Ynamide | Various Azides | Organic/Aqueous | Room Temp | Highly Selective for 1,5 | High | [4] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 1-Methyl-4-(dialkylamino)-1H-1,2,3-triazole (Adapted from ynamine cycloaddition protocols)
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
-
Preparation of Methyl Azide Solution: Methyl azide is a hazardous substance and should be handled with extreme caution. It is typically prepared in situ or used as a solution in a suitable solvent.
-
Reaction Setup: To a solution of the N,N-dialkylaminoacetylene (1.0 equiv) in a suitable solvent (e.g., THF, acetonitrile, or a mixture of t-BuOH and water) in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, add a solution of methyl azide (1.1 equiv).
-
Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.05 equiv) and sodium ascorbate (0.1 equiv) in a minimal amount of water. Add the freshly prepared catalyst solution to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-methyl-4-(dialkylamino)-1H-1,2,3-triazole.
Protocol 2: Alternative Synthesis of 4-Amino-1,2,3-triazoles via Cu-Catalyzed Triazole-Amine Coupling (Conceptual)
This conceptual protocol is based on the divergent synthesis of 4-aminotriazoles and would need to be adapted for the specific target molecule.[7]
-
Formation of 1-Methyl-4-iodo-1H-1,2,3-triazole: Perform a copper-catalyzed cycloaddition of methyl azide with an alkynyliodonium salt to generate the 1-methyl-4-iodo-1H-1,2,3-triazole intermediate in situ.
-
Amine Coupling: To the reaction mixture containing the in situ generated iodonium salt, add the desired amine (or a protected form of ammonia) and a suitable copper catalyst (e.g., copper acetate) and base (e.g., sodium carbonate).
-
Reaction and Purification: Stir the reaction at room temperature until the coupling is complete, as monitored by TLC or LC-MS. The work-up and purification would be similar to Protocol 1.
Visualizations
Caption: Reaction pathways for the synthesis of this compound.
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ring forming transformations of ynamides via cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00139C [pubs.rsc.org]
- 4. Iridium-Catalyzed Highly Regioselective Azide-Ynamide Cycloaddition to Access 5-Amido Fully Substituted 1,2,3-Triazoles under Mild, Air, Aqueous, and Bioorthogonal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst selection and optimization for 1-Methyl-1H-1,2,3-triazol-4-amine reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the catalyst selection and optimization for the synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine. The primary synthetic route discussed is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust and widely used "click chemistry" reaction.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalytic system for the synthesis of this compound?
A1: The most common and recommended catalytic system is a Copper(I) source, often generated in situ from a Copper(II) salt and a reducing agent. A typical system includes:
-
Copper Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O).
-
Reducing Agent: Sodium ascorbate (NaAsc).
-
Solvent: A mixture of water and a co-solvent like t-butanol or THF is often effective.
Q2: Why is regioselectivity important in this synthesis?
A2: The reaction between an azide and a terminal alkyne can potentially form two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. The use of a copper(I) catalyst almost exclusively yields the desired 1,4-disubstituted product, this compound.[3] Ruthenium-based catalysts, in contrast, typically yield the 1,5-regioisomer.
Q3: Are there any alternative catalysts to copper?
A3: Yes, ruthenium catalysts can also be used for azide-alkyne cycloadditions. However, they generally favor the formation of the 1,5-disubstituted triazole, which would not be the target molecule in this case. Therefore, for the synthesis of this compound (a 1,4-disubstituted triazole), copper catalysts are the preferred choice.
Q4: Do I need to protect the amine group on the starting material?
A4: The necessity of a protecting group for the amine depends on the specific alkyne precursor used. If starting with aminoacetonitrile or a related compound to generate the alkyne, the reaction conditions for the CuAAC are generally mild enough that a protecting group may not be necessary. However, if harsh conditions are required for other synthetic steps, or if side reactions involving the amine are observed, protection (e.g., with a Boc group) should be considered.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the use of a fresh solution of sodium ascorbate. The Cu(I) species is prone to oxidation; the reducing agent is crucial. Consider degassing the solvent to remove oxygen. |
| Poor quality of starting materials | Verify the purity of the azide and alkyne starting materials. Impurities can inhibit the catalyst. | |
| Incorrect reaction temperature | While many CuAAC reactions proceed at room temperature, gentle heating (40-60 °C) can sometimes improve the reaction rate and yield.[1] | |
| Formation of Side Products (e.g., homocoupling of the alkyne) | Presence of oxygen | Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure an adequate excess of the reducing agent (sodium ascorbate). |
| Inappropriate catalyst loading | Optimize the concentration of the copper catalyst. Typically, 1-5 mol% is sufficient. Higher loadings can sometimes promote side reactions. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent | If the product is water-soluble, consider extraction with a more polar organic solvent or use reverse-phase chromatography. |
| Residual copper in the product | Wash the organic extract with an aqueous solution of a chelating agent like EDTA or ammonia to remove copper salts. | |
| Inconsistent Reaction Rates | Poor solubility of reactants | Adjust the co-solvent system to ensure all reactants are fully dissolved. Sonication can sometimes help to initiate the reaction. |
Catalyst and Reaction Condition Optimization
The following table provides a starting point for the optimization of the synthesis of this compound. It is recommended to perform small-scale test reactions to determine the optimal conditions for your specific setup.
| Parameter | Range | Starting Point | Notes |
| Copper Catalyst (e.g., CuSO₄·5H₂O) | 0.5 - 10 mol% | 2 mol% | Higher concentrations may not necessarily improve yield and can complicate purification. |
| Sodium Ascorbate | 1 - 5 equivalents (relative to catalyst) | 2 equivalents | A sufficient excess is needed to maintain the copper in the +1 oxidation state. |
| Solvent System | Various polar solvents | t-BuOH/H₂O (1:1) | Other options include THF/H₂O, DMF, or DMSO. The choice can affect reaction rate and solubility.[4] |
| Temperature | Room Temp. - 80 °C | Room Temp. | Gentle heating can be beneficial for less reactive substrates. |
| Reaction Time | 1 - 24 hours | 12 hours | Monitor the reaction progress by TLC or LC-MS to determine the optimal time. |
Experimental Protocols
Proposed Synthesis of this compound via CuAAC
This protocol describes a plausible method for the synthesis of this compound from methyl azide and 2-aminoacetonitrile (as a precursor to aminoacetylene).
Materials:
-
Methyl azide (handle with extreme care due to its explosive nature; ideally generated in situ)
-
2-Aminoacetonitrile hydrochloride
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (NaAsc)
-
Sodium bicarbonate (NaHCO₃)
-
tert-Butanol
-
Deionized water
-
Diethyl ether
-
Saturated aqueous solution of EDTA
Procedure:
-
In a round-bottom flask, dissolve 2-aminoacetonitrile hydrochloride (1.0 eq) and sodium bicarbonate (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
To this solution, add methyl azide (1.1 eq).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deionized water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether to remove any unreacted starting materials.
-
Wash the aqueous layer with a saturated aqueous solution of EDTA to remove the copper catalyst.
-
The aqueous layer now contains the product. The product can be isolated by lyophilization or by extraction with a suitable organic solvent after adjusting the pH.
-
Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol).
Visualizations
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low product yield in the synthesis.
References
Technical Support Center: Synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine and its derivatives.
Troubleshooting Guides
Low or No Product Yield
Q1: I am getting a very low yield or no desired product in my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. What are the potential causes and how can I troubleshoot this?
A1: Low yields in CuAAC reactions are a common issue and can often be attributed to the following factors:
-
Catalyst Inactivity: The active catalyst in CuAAC is Copper(I). Oxidation of Cu(I) to the inactive Cu(II) state by atmospheric oxygen is a primary cause of low yields.[1]
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). De-gas your solvents and reagents before use. It is also highly recommended to use a reducing agent, such as sodium ascorbate, to continually regenerate the Cu(I) species from any oxidized Cu(II).[1]
-
-
Poor Ligand Choice or Concentration: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction.[1]
-
Solution: Employ a suitable ligand for your system. Commonly used and effective ligands include Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[1] Ensure the ligand is used at an appropriate concentration, typically in slight excess relative to the copper catalyst.
-
-
Inhibitory Buffer Components: Certain buffer components can chelate the copper catalyst, reducing its catalytic activity.
-
Solution: Avoid using buffers like Tris. Opt for non-coordinating buffers such as phosphate, HEPES, or MOPS.[1]
-
-
Low Reactant Concentration: The rate of the CuAAC reaction is dependent on the concentration of both the azide and the alkyne.
-
Solution: If feasible, increase the concentration of your limiting reagent. Even for a reliable reaction like CuAAC, low reactant concentrations (in the low nanomolar range) can significantly slow down the reaction, making it seem like it is not proceeding.[2]
-
-
Steric Hindrance: Bulky substituents on either the azide or the alkyne starting materials can sterically hinder the cycloaddition reaction.
-
Solution: If significant steric hindrance is suspected, you may need to increase the reaction temperature or prolong the reaction time. In some cases, exploring alternative catalytic systems, such as ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), might be beneficial as it proceeds through a different mechanism.[3]
-
Formation of Impurities and Byproducts
Q2: I am observing significant byproduct formation in my reaction. What are the common side reactions and how can I minimize them?
A2: The formation of byproducts is a frequent challenge. The most common side reaction is the oxidative homocoupling of the terminal alkyne.
-
Alkyne Homocoupling: This reaction leads to the formation of a diacetylene byproduct and is particularly prevalent when the reaction is exposed to oxygen.[1]
-
Solution: The most effective way to suppress this side reaction is to maintain a strictly inert atmosphere and use an antioxidant like sodium ascorbate.[1]
-
-
Formation of Regioisomers: The thermal (uncatalyzed) 1,3-dipolar cycloaddition of azides and alkynes can lead to a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[4][5]
-
Isomeric Impurities from N-Methylation: When introducing the methyl group onto the triazole nitrogen, a mixture of N1, N2, and N4 isomers can be formed.[6]
Purification Challenges
Q3: I am having difficulty purifying my this compound derivative. What are some common purification pitfalls and solutions?
A3: Purification of triazole derivatives, especially those containing amine functionalities, can be challenging due to their polarity and potential for metal chelation.
-
Removal of Copper Catalyst: Residual copper catalyst can be difficult to remove and may interfere with subsequent reactions or biological assays.
-
Solution: A common workup procedure involves washing the reaction mixture with an aqueous solution of a chelating agent like ammonia or ethylenediaminetetraacetic acid (EDTA) to sequester the copper ions.
-
-
Separation of Isomers: As mentioned, N-methylation can lead to a mixture of isomers which may be difficult to separate.
-
Solution: High-performance liquid chromatography (HPLC) or careful column chromatography on silica gel with an optimized eluent system is often necessary for the separation of closely related isomers.[6]
-
-
Product Solubility Issues: The product may be highly soluble in the reaction solvent, leading to low recovery during workup and crystallization.
-
Solution: If your product is too soluble in the chosen solvent for recrystallization, even at low temperatures, consider using a mixed solvent system. Dissolve the crude product in a "good" solvent and then slowly add an "anti-solvent" until turbidity is observed, then gently heat to redissolve and allow to cool slowly.
-
Frequently Asked Questions (FAQs)
Q4: What is the optimal copper source for my CuAAC reaction?
A4: Both Cu(I) and Cu(II) salts can be used effectively. Cu(I) salts like CuI, CuBr, or [Cu(CH₃CN)₄]PF₆ are directly active. However, they are prone to oxidation. Cu(II) salts, such as CuSO₄·5H₂O, are more stable and are commonly used in conjunction with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[3]
Q5: Can I use an internal alkyne for the CuAAC reaction?
A5: The standard CuAAC reaction is generally not effective for internal alkynes. This reaction typically requires a terminal alkyne. For the synthesis of fully substituted 1,2,3-triazoles from internal alkynes, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a more suitable method.[3]
Q6: My starting materials are not soluble in aqueous solutions. What solvent system should I use?
A6: While CuAAC is known to work well in water, it is also effective in a variety of organic solvents or solvent/water mixtures. Common organic solvents include THF, DMSO, and t-butanol. A mixture of t-butanol and water is a widely used solvent system that can accommodate a broad range of substrates.
Q7: How can I monitor the progress of my reaction?
A7: The progress of the reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques will allow you to track the consumption of the starting materials and the formation of the product.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which is the core reaction for forming the triazole ring in the target compounds. Please note that specific yields for this compound derivatives can vary significantly based on the specific substrates and optimized conditions.
| Catalyst System | Reducing Agent | Ligand | Solvent | Temperature | Yield Range | Reference(s) |
| CuSO₄·5H₂O / CuI | Sodium Ascorbate | None | t-BuOH/H₂O | Room Temp. | Good to Excellent | [3][4] |
| CuI | None | TBTA | CH₂Cl₂/H₂O | Room Temp. | High | [1] |
| CuBr | None | None | H₂O | Room Temp. | Good | [7] |
| [Cu(CH₃CN)₄]PF₆ | None | None | CH₂Cl₂ | Room Temp. | High | [3] |
| RuCp*Cl(PPh₃)₂ | None | None | Toluene | 60-100 °C | Good (for 1,5-isomer) | [3] |
Experimental Protocols
General Protocol for Copper-Catalyzed Synthesis of a 1,4-Disubstituted 1,2,3-Triazole
This protocol provides a general procedure for the CuAAC reaction, which is a key step in the synthesis of this compound derivatives. The subsequent N-methylation and introduction of the amine group would require additional synthetic steps.
Materials:
-
Terminal Alkyne (1.0 equiv)
-
Azide (e.g., Methyl Azide) (1.0-1.2 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)
-
Sodium Ascorbate (0.05-0.10 equiv)
-
Solvent (e.g., 1:1 mixture of t-BuOH and H₂O)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 equiv) and the azide (1.0-1.2 equiv).
-
Solvent Addition: Add the chosen solvent system (e.g., a 1:1 mixture of de-gassed t-BuOH and H₂O) to dissolve the reactants.
-
Catalyst and Reducing Agent Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).
-
Reaction Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution followed by the CuSO₄·5H₂O solution. A color change is often observed upon addition of the copper catalyst.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the limiting starting material is consumed (typically 1-24 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. METHYLATION AND AMINATION OF 4 H -[1,2,3]TRIAZOLO[4,5- c ][1,2,5]OXADIAZOLE SALTS - Balabanova - Doklady Chemistry [cijournal.ru]
Enhancing the stability of 1-Methyl-1H-1,2,3-triazol-4-amine for storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information for enhancing the storage stability of 1-Methyl-1H-1,2,3-triazol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. It is recommended to keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture. For long-term storage, refrigeration at 2-8°C is advisable.
Q2: I've noticed a change in the color of my sample. What could be the cause?
A color change in your sample of this compound, such as turning from a white or off-white powder to a yellowish or brownish hue, can be an indicator of degradation. This is often caused by exposure to air (oxidation) or light (photodegradation). The presence of the amine group can make the triazole ring susceptible to oxidative processes. It is crucial to minimize exposure to ambient conditions.
Q3: Can I store solutions of this compound?
While crystalline solids are generally more stable, solutions of this compound can be prepared and stored for short periods. The stability in solution is highly dependent on the solvent, pH, and storage temperature. Protic solvents and extreme pH conditions should be avoided. If you must store solutions, it is recommended to use aprotic solvents, degas the solution, and store it at low temperatures. It is also advisable to prepare fresh solutions for sensitive experiments.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, related heterocyclic amines can undergo oxidation, photodegradation, and hydrolysis. The primary amine group is a potential site for oxidative degradation, and the triazole ring itself, although generally stable, can be susceptible to cleavage under harsh conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of Solid Sample | Exposure to air, light, or heat. | Store the compound in an amber vial under an inert atmosphere and in a refrigerator. Minimize the frequency and duration of opening the container. |
| Inconsistent Experimental Results | Degradation of the compound in solution. | Prepare fresh solutions before each experiment. If using a stock solution, perform a quality control check (e.g., by HPLC or LC-MS) to assess its purity before use. |
| Poor Solubility After Storage | Potential polymerization or degradation into less soluble byproducts. | Confirm the identity and purity of the stored material using analytical techniques such as NMR or mass spectrometry. If degradation is confirmed, a fresh batch of the compound should be used. |
| Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS) | Presence of degradation products. | Compare the analytical data of the stored sample with a fresh, high-purity standard. If new peaks are observed, consider potential degradation pathways and adjust storage conditions accordingly. |
Experimental Protocols
Protocol for Accelerated Stability Study
This protocol outlines a general procedure for assessing the stability of this compound under accelerated conditions.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into several amber glass vials.
-
Prepare separate sets of vials for each storage condition to be tested (e.g., elevated temperature, high humidity, light exposure).
-
For testing in solution, dissolve the compound in a suitable aprotic solvent (e.g., acetonitrile or DMSO) at a known concentration.
-
-
Storage Conditions:
-
Thermal Stress: Place one set of vials in an oven at a constant elevated temperature (e.g., 40°C, 60°C).
-
Humidity Stress: Place another set of vials in a humidity chamber at a controlled relative humidity (e.g., 75% RH, 90% RH).
-
Photostability: Expose a third set of vials to a controlled light source (e.g., a photostability chamber with a xenon lamp). A control set should be wrapped in aluminum foil to exclude light.
-
-
Time Points:
-
Withdraw vials from each storage condition at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
-
Analysis:
-
At each time point, analyze the samples using a stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.
-
Characterize any significant degradation products using LC-MS or other appropriate techniques to understand the degradation pathway.
-
-
Data Evaluation:
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
Technical Support Center: Synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound. The primary synthetic route discussed is the [3+2] cycloaddition of methyl azide with an active methylene nitrile, such as cyanoacetamide or malononitrile, followed by any necessary subsequent transformations.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in the synthesis of this compound can stem from several factors, from the quality of reagents to the reaction conditions. Here is a systematic approach to troubleshooting:
-
Reagent Quality:
-
Methyl Azide: Methyl azide is a volatile and potentially explosive reagent. Ensure it has been freshly and correctly prepared or, if using a commercial solution, that it has been stored properly to prevent degradation. The concentration of the methyl azide solution should be accurately determined before use.
-
Active Methylene Nitrile: Verify the purity of the cyanoacetamide or malononitrile. Impurities can interfere with the base-catalyzed deprotonation, which is crucial for the reaction to proceed.
-
Base: The choice and quality of the base are critical. Sodium ethoxide or sodium methoxide are commonly used. Ensure the base is anhydrous, as the presence of water can hydrolyze the nitrile and consume the base.
-
-
Reaction Conditions:
-
Temperature: The reaction is typically run at low to ambient temperatures. Running the reaction at too high a temperature can lead to decomposition of the azide and other side reactions. Conversely, a temperature that is too low may result in a very slow reaction rate.
-
Solvent: Anhydrous polar aprotic solvents like DMF or DMSO are often used to dissolve the reactants and facilitate the reaction. Ensure the solvent is completely dry.
-
Reaction Time: The reaction may be slow. Monitor the reaction progress using an appropriate analytical technique, such as TLC or LC-MS, to determine the optimal reaction time.
-
-
Work-up and Purification:
-
Product may be lost during the work-up and purification steps. This compound is a polar molecule and may have some solubility in aqueous layers during extraction. Minimize aqueous washes or use a continuous extraction method if necessary.
-
Purification by column chromatography should be performed with an appropriate solvent system to ensure good separation from impurities. Crystallization can also be an effective purification method.[1][2]
-
Issue 2: Formation of Multiple Products and Impurities
Question: My reaction mixture shows multiple spots on TLC, and I am having trouble isolating the pure product. What are the likely side products and how can I minimize their formation?
Answer:
The formation of multiple products is a common challenge. Here are some likely impurities and strategies to mitigate them:
-
Dimroth Rearrangement Product: 4-Amino-1,2,3-triazoles can undergo a Dimroth rearrangement, where the exocyclic and endocyclic nitrogen atoms exchange positions, especially under thermal or acidic/basic conditions.[3][4][5][6] This would lead to the formation of an isomeric triazole.
-
Mitigation: Maintain a controlled, low reaction temperature and avoid harsh acidic or basic conditions during work-up. The stability of the desired product towards rearrangement should be assessed.
-
-
Unreacted Starting Materials: Incomplete conversion will lead to the presence of starting materials in the crude product.
-
Mitigation: Increase the reaction time or consider a slight excess of one of the reactants (typically the less expensive or more easily removed one).
-
-
Hydrolysis Products: If there is moisture in the reaction, the nitrile group of cyanoacetamide or malononitrile can be hydrolyzed to the corresponding amide or carboxylic acid.
-
Mitigation: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Side reactions of Methyl Azide: Methyl azide can undergo other reactions, especially if the temperature is not well-controlled.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final product. What are the recommended purification methods?
Answer:
The purification of this compound can be challenging due to its polarity.
-
Crystallization: This is often the most effective method for obtaining highly pure material.[1][2] Experiment with different solvent systems. A good starting point would be a polar solvent like ethanol, isopropanol, or a mixture of a polar solvent with a less polar co-solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be used. Due to the polar nature of the product, a polar mobile phase will be required. A gradient of methanol in dichloromethane or ethyl acetate is a common choice.
-
Acid-Base Extraction: The basicity of the amino group can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate or re-extract the pure product. Care must be taken to avoid conditions that could promote the Dimroth rearrangement.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and efficient method is the [3+2] cycloaddition reaction between methyl azide and an active methylene nitrile like cyanoacetamide or malononitrile.[7][8][9][10][11] This reaction is typically carried out in the presence of a base, such as sodium ethoxide or sodium methoxide, in an anhydrous polar aprotic solvent.
Q2: What are the main safety precautions when working with methyl azide?
A2: Methyl azide is a toxic, volatile, and potentially explosive compound. It should be handled with extreme caution in a well-ventilated fume hood. Avoid heating concentrated solutions of methyl azide. It is often prepared in situ or used as a dilute solution to minimize the risk of explosion. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q3: Can I use other methylating agents instead of preparing methyl azide?
A3: While the direct cycloaddition with methyl azide is common, alternative routes could involve the formation of the triazole ring first, followed by N-methylation. However, this can lead to a mixture of N1 and N2 methylated isomers, which would require separation.
Q4: What is the Dimroth rearrangement and why is it relevant to this synthesis?
A4: The Dimroth rearrangement is an isomerization reaction of certain heterocyclic compounds, including 1,2,3-triazoles, where endocyclic and exocyclic heteroatoms switch places.[3][4][5][6][12] For this compound, this could lead to the formation of an isomeric product, which can complicate purification and reduce the yield of the desired compound. It is typically promoted by heat or acidic/basic conditions.
Q5: How can I confirm the structure of my final product?
A5: The structure of this compound should be confirmed by standard analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): This will provide information about the proton and carbon environments in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H and C=N bonds.
-
Elemental Analysis: To determine the elemental composition of the compound.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Recommended Condition | Notes |
| Reactants | Methyl Azide, Cyanoacetamide | Purity of reagents is crucial. |
| Base | Sodium Ethoxide or Sodium Methoxide | Must be anhydrous. |
| Solvent | Anhydrous Ethanol or DMF | Ensure solvent is dry. |
| Temperature | 0 °C to Room Temperature | Avoid high temperatures to prevent side reactions. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS. |
| Work-up | Quench with water, extract with organic solvent | Be mindful of product solubility in the aqueous phase. |
| Purification | Crystallization or Column Chromatography | Product is polar. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This is a generalized protocol and should be adapted and optimized for specific laboratory conditions.
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve sodium metal (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere.
-
Reaction Setup: Cool the sodium ethoxide solution to 0 °C in an ice bath.
-
Addition of Reactants: To the cooled solution, add a solution of cyanoacetamide (1.0 eq) in anhydrous ethanol dropwise. Stir the mixture for 30 minutes at 0 °C.
-
Addition of Methyl Azide: Slowly add a solution of methyl azide (1.1 eq) in a suitable solvent, keeping the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by crystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for failed synthesis reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benthamscience.com [benthamscience.com]
- 6. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. Revisiting ring-degenerate rearrangements of 1-substituted-4-imino-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-1H-1,2,3-triazol-4-amine Analogs in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct structure-activity relationship (SAR) studies on 1-Methyl-1H-1,2,3-triazol-4-amine analogs are not extensively available in the current body of scientific literature. This guide provides an inferred SAR analysis based on established principles from closely related 1,2,3-triazole and aminotriazole derivatives investigated for their anticancer properties. The presented data is extrapolated from analogous series to provide a comparative framework for future research and development in this area.
The 1,2,3-triazole scaffold is a prominent feature in many biologically active compounds, valued for its chemical stability and ability to form hydrogen bonds.[1] This guide explores the potential SAR of this compound analogs, a novel scaffold with potential for development as anticancer agents.
Core Scaffold: this compound
The core structure consists of a 1,2,3-triazole ring methylated at the N1 position and bearing an amino group at the C4 position. The SAR exploration for this scaffold will focus on modifications at three key positions: the N-substituent of the 4-amino group (R1), and potential substitutions on the triazole ring at the C5 position (R2), and variations of the N1-substituent (R3).
Inferred Structure-Activity Relationship Analysis
Substitution at the 4-Amino Group (R1)
The amino group at the C4 position is a critical site for modification to influence potency, selectivity, and pharmacokinetic properties. Based on SAR studies of related aminotriazoles, the following trends can be inferred:
-
Unsubstituted Amine (-NH2): Often serves as a crucial hydrogen bond donor, interacting with target proteins.
-
Acylation/Sulfonylation: Introducing acyl or sulfonyl groups can modulate lipophilicity and introduce new interaction points. For instance, hybridization of a 1,2,3-triazole framework with other anticancer pharmacophores has shown promise.[2]
-
Alkylation/Arylation: N-alkylation or N-arylation can significantly impact activity. Aromatic or heteroaromatic rings can engage in π-π stacking or hydrophobic interactions within the target's binding pocket. The presence of electron-withdrawing or electron-donating groups on these aromatic rings can further fine-tune activity. For example, in a series of 1,2,3-triazole-containing chalcone derivatives, a bromo group on an aromatic substituent was found to be essential for activity.[3]
Table 1: Representative Anticancer Activity of N-Substituted 1,2,3-Triazole Analogs (Hypothetical Data Based on Analogous Series)
| Compound ID | R1 Substituent | Target Cell Line | IC50 (µM) | Citation (Analogous Series) |
| 1a | -H | A549 (Lung) | >100 | [3] |
| 1b | -C(O)Ph | A549 (Lung) | 25.4 | [3] |
| 1c | -C(O)Ph-4-F | A549 (Lung) | 10.2 | [3] |
| 1d | -SO2Ph | A549 (Lung) | 32.1 | [2] |
Note: The data in this table is illustrative and derived from SAR studies on different but related 1,2,3-triazole scaffolds to highlight potential trends.
Substitution at the C5 Position of the Triazole Ring (R2)
The C5 position of the 1,2,3-triazole ring offers another avenue for structural modification.
-
Small Alkyl Groups: Introduction of small alkyl groups like methyl can provide beneficial hydrophobic interactions.
-
Aromatic/Heteroaromatic Rings: Similar to the N-substituents, aryl or heteroaryl groups at C5 can enhance binding affinity through various non-covalent interactions. The substitution pattern on these rings is expected to be crucial.
Table 2: Representative Anticancer Activity of C5-Substituted 1,2,3-Triazole Analogs (Hypothetical Data Based on Analogous Series)
| Compound ID | R2 Substituent | Target Cell Line | IC50 (µM) | Citation (Analogous Series) |
| 2a | -H | HT-1080 (Fibrosarcoma) | 50.0 | [1] |
| 2b | -CH3 | HT-1080 (Fibrosarcoma) | 35.2 | [1] |
| 2c | -Ph | HT-1080 (Fibrosarcoma) | 18.1 | [1] |
| 2d | -Ph-4-Cl | HT-1080 (Fibrosarcoma) | 9.8 | [1] |
Note: The data in this table is illustrative and derived from SAR studies on different but related 1,2,3-triazole scaffolds to highlight potential trends.
Variation of the N1-Substituent (R3)
While the core topic specifies a 1-Methyl group, exploring other substituents at this position is a logical step in lead optimization.
-
Alkyl Chains: Varying the length and branching of the alkyl chain can influence solubility and steric interactions.
-
Benzyl and Substituted Benzyl Groups: The introduction of a benzyl group can provide additional binding interactions. Substituents on the phenyl ring can modulate electronic properties and steric bulk.
-
Other Functionalized Groups: Incorporating groups capable of forming strong hydrogen bonds or other specific interactions could lead to enhanced potency.
Experimental Protocols
A crucial aspect of any SAR study is the reliable assessment of biological activity. The following is a representative protocol for an in vitro anticancer activity screening using the MTT assay, a common method for evaluating cell viability.
MTT Assay for In Vitro Anticancer Activity
1. Cell Culture and Seeding:
- Human cancer cell lines (e.g., A549, HT-29, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
- Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
- The test compounds are dissolved in DMSO to prepare stock solutions.
- Serial dilutions of the compounds are prepared in the culture medium.
- The medium from the 96-well plates is replaced with the medium containing different concentrations of the test compounds. A vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin) are included.
- The plates are incubated for 48-72 hours.
3. MTT Assay:
- After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS is added to each well.
- The plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
- The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
4. Data Analysis:
- The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.
- The percentage of cell viability is calculated relative to the vehicle control.
- The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
While direct experimental data on the SAR of this compound analogs is currently limited, this guide provides a framework for initiating drug discovery programs based on this novel scaffold. The inferred SAR suggests that modifications at the 4-amino and C5 positions are likely to be key determinants of anticancer activity. Systematic synthesis and biological evaluation of analogs with diverse substituents at these positions are warranted to validate these hypotheses and to identify lead compounds for further development. The provided experimental protocol for the MTT assay offers a standard method for the initial in vitro screening of these novel compounds. Future studies should also aim to elucidate the mechanism of action of active compounds to guide further optimization.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioassay Validation of 1-Methyl-1H-1,2,3-triazol-4-amine and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioassay results for compounds based on the 1,2,3-triazole scaffold, with a focus on the 4-amino-substituted core, to which 1-Methyl-1H-1,2,3-triazol-4-amine belongs. Due to the limited availability of direct bioassay data for this compound in the public domain, this guide presents data from closely related analogs and alternative triazole-based compounds to offer a valuable performance benchmark across various biological activities. The information herein is intended to support researchers in validating their own findings and exploring the therapeutic potential of this chemical class.
Overview of Biological Activities
The 1,2,3-triazole and 1,2,4-triazole scaffolds are privileged structures in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include antimicrobial, antifungal, anticancer, and enzyme inhibitory properties.[1][2][3] The specific substitution pattern on the triazole ring plays a crucial role in determining the potency and selectivity of these compounds.
Comparative Bioassay Data
The following tables summarize quantitative bioassay data for various triazole derivatives, providing a comparative landscape for evaluating the potential of this compound and its analogs.
Enzyme Inhibition Activity
A significant mechanism of action for many bioactive triazoles is enzyme inhibition. The 4-amino-1,2,3-triazole core, for instance, has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase (IDO1), a key target in cancer immunotherapy.[4] Other triazole derivatives have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease.[5][6][7]
Table 1: Enzyme Inhibition Data for Triazole Derivatives
| Compound/Class | Target Enzyme | IC50 (µM) | Reference |
| N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine | Indoleamine 2,3-dioxygenase (IDO1) | 0.023 | [4] |
| 12d (3-methyl phenyl substituted azinane-triazole) | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [5][7] |
| 12m (3,5-dimethyl phenyl substituted azinane-triazole) | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | [5][7] |
| 12d (3-methyl phenyl substituted azinane-triazole) | α-Glucosidase | 36.74 ± 1.24 | [5][7] |
| 12d (3-methyl phenyl substituted azinane-triazole) | Urease | 19.35 ± 1.28 | [5][7] |
| Acarbose (Standard) | α-Glucosidase | 375.82 ± 1.76 | [5] |
| Compound 9a | α-Glucosidase | 59 | [8] |
| Compound 10a | α-Glucosidase | 73 | [8] |
| Compound 11a | α-Glucosidase | 70 | [8] |
Antimicrobial and Antifungal Activity
Triazole compounds, notably fluconazole and itraconazole, are well-established antifungal agents.[3] Many novel triazole derivatives continue to be explored for their potential to combat resistant microbial and fungal strains.
Table 2: Antimicrobial and Antifungal Activity of Triazole Derivatives (MIC in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | S. typhi | C. albicans | A. niger | Reference |
| 4c (p-OH benzylidene-amino-triazole-thiol) | 16 | 20 | - | - | - | - | [9] |
| 4e (p-Br benzylidene-amino-triazole-thiol) | - | - | 25 | 31 | 24 | 32 | [9] |
| 4-amino-5-aryl-4H-1,2,4-triazole (4-trichloromethylphenyl) | - | - | 5 | - | - | - | [10] |
| Ceftriaxone (Standard) | - | - | 5 | - | - | - | [10] |
Anticancer Activity
The antiproliferative properties of triazole derivatives have been demonstrated against a variety of cancer cell lines.[1][2][11]
Table 3: Anticancer Activity of Triazole Derivatives (IC50 in µM)
| Compound/Class | Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole-amino acid conjugate 6 | MCF-7 (Breast) | <10 | [11] |
| 1,2,3-Triazole-amino acid conjugate 6 | HepG2 (Liver) | <10 | [11] |
| 1,2,3-Triazole-amino acid conjugate 7 | MCF-7 (Breast) | <10 | [11] |
| 1,2,3-Triazole-amino acid conjugate 7 | HepG2 (Liver) | <10 | [11] |
| 1,2,3-triazole derivative 8 (phosphonate) | HT-1080 (Fibrosarcoma) | 15.13 | [12] |
| 1,2,3-triazole derivative 8 (phosphonate) | A-549 (Lung) | 21.25 | [12] |
| 1,2,3-triazole derivative 8 (phosphonate) | MCF-7 (Breast) | 18.06 | [12] |
| 1,2,3-triazole derivative 8 (phosphonate) | MDA-MB-231 (Breast) | 16.32 | [12] |
| Doxorubicin (Standard) | - | Varies | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioassay results. Below are representative protocols for key experiments cited in this guide.
Enzyme Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation : Prepare solutions of the target enzyme and its specific substrate in the appropriate buffer at desired concentrations.
-
Inhibitor Preparation : Dissolve the test compounds (e.g., this compound, analogs) in a suitable solvent (e.g., DMSO) to create stock solutions, followed by serial dilutions to obtain a range of concentrations.
-
Assay Procedure :
-
In a microplate, add the enzyme solution to each well.
-
Add the test compound dilutions to the respective wells. A control group with solvent only and a positive control with a known inhibitor are included.
-
Pre-incubate the enzyme and inhibitor mixture for a specified period at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at specific time intervals using a microplate reader.
-
-
Data Analysis : Calculate the percentage of enzyme inhibition for each compound concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[5][6][7]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Microorganism Preparation : Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium.
-
Compound Preparation : Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation : Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation : Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
Determination of Minimum Inhibitory Concentration (MIC) : The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
Visualizations
The following diagrams illustrate a key signaling pathway involving a 4-amino-1,2,3-triazole analog and a typical experimental workflow.
Caption: IDO1 inhibition pathway by a 4-amino-1,2,3-triazole analog.
Caption: General workflow for in vitro bioassay validation.
References
- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isres.org [isres.org]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. connectjournals.com [connectjournals.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
In Vivo Anticancer Efficacy of Novel 1,2,4-Triazole Derivatives Compared to Standard-of-Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer efficacy of novel 1,2,4-triazole derivatives against the standard-of-care chemotherapeutic agent, cisplatin. The data presented is based on a study investigating the antitumor activity of these compounds in a Dalton's Lymphoma Ascites (DLA) solid tumor model.
Comparative Efficacy Analysis
The in vivo antitumor activity of two novel 1,2,4-triazole derivatives, here designated as MPA and OBC, was evaluated in a DLA-induced solid tumor model in Swiss albino mice. The efficacy of these compounds was compared to the standard chemotherapeutic drug, cisplatin. The results, summarized in the table below, demonstrate a significant reduction in tumor volume and weight in the groups treated with the 1,2,4-triazole derivatives, comparable to the cisplatin-treated group.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM | % Inhibition of Tumor Volume | Mean Tumor Weight (g) ± SEM | % Inhibition of Tumor Weight |
| Control (DLA) | - | 2.84 ± 0.08 | - | 2.58 ± 0.12 | - |
| MPA | 20 | 1.12 ± 0.05 | 60.56 | 1.05 ± 0.07 | 59.30 |
| OBC | 20 | 1.24 ± 0.06 | 56.34 | 1.18 ± 0.05 | 54.26 |
| Cisplatin | 3.5 | 0.98 ± 0.04 | 65.49 | 0.95 ± 0.06 | 63.18 |
Experimental Protocols
Dalton's Lymphoma Ascites (DLA) Solid Tumor Model
A detailed methodology was followed to assess the in vivo antitumor activity of the 1,2,4-triazole derivatives.
-
Animal Model: Healthy Swiss albino mice of either sex, weighing between 20-25g, were used for the study. The animals were housed under standard laboratory conditions with free access to food and water.
-
Tumor Induction: DLA cells were aspirated from the peritoneal cavity of a tumor-bearing mouse, washed with saline, and a cell suspension of 1 x 10⁶ cells in 0.25 mL was injected subcutaneously into the right hind limb of the experimental animals.
-
Treatment Regimen: Twenty-four hours after tumor inoculation, the animals were randomly divided into four groups (n=6 per group):
-
Control Group: Received 0.9% normal saline orally.
-
MPA Group: Received the 1,2,4-triazole derivative MPA at a dose of 20 mg/kg body weight, administered orally.
-
OBC Group: Received the 1,2,4-triazole derivative OBC at a dose of 20 mg/kg body weight, administered orally.
-
Standard Group: Received cisplatin at a dose of 3.5 mg/kg body weight, administered intraperitoneally once a week.
-
-
Efficacy Evaluation: Treatment was continued for 28 days. On the 29th day, all animals were euthanized. The solid tumors were dissected, and the tumor volume and weight were measured. The percentage of tumor growth inhibition was calculated using the following formulas:
-
% Inhibition of Tumor Volume = [(Tumor volume of control - Tumor volume of treated) / Tumor volume of control] x 100
-
% Inhibition of Tumor Weight = [(Tumor weight of control - Tumor weight of treated) / Tumor weight of control] x 100
-
Visualizing the Experimental Workflow and Potential Mechanism of Action
The following diagrams illustrate the experimental workflow for the in vivo study and a potential signaling pathway targeted by anticancer 1,2,4-triazole derivatives.
Comparative Cross-Reactivity Profiling of 1-Methyl-1H-1,2,3-triazol-4-amine and Alternative Heterocyclic Scaffolds
Disclaimer: Direct experimental cross-reactivity data for 1-Methyl-1H-1,2,3-triazol-4-amine is not extensively available in the public domain. This guide provides a comparative framework using representative data from closely related 1,2,3-triazole-containing compounds and established alternative heterocyclic scaffolds. The data presented herein is illustrative and intended to guide researchers in designing and interpreting their own cross-reactivity studies.
The 1,2,3-triazole moiety is recognized as a "privileged" scaffold in medicinal chemistry, capable of engaging with a wide array of biological targets through various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.[1][2][3][4] This versatility, however, necessitates a thorough evaluation of a compound's selectivity to minimize off-target effects.[5][6] This guide compares the hypothetical cross-reactivity profile of this compound with two common alternative heterocyclic scaffolds: 4-amino-1-methyl-1H-pyrazole and 5-methyl-1H-imidazol-4-amine.
The comparison is based on standard in vitro safety pharmacology screening panels, which are crucial for the early identification of potential adverse drug reactions.[7][8][9] These panels typically assess a compound's activity against a broad range of clinically relevant receptors, transporters, enzymes, and ion channels.[10][11]
Data Presentation: Comparative Selectivity Profiles
The following tables summarize hypothetical inhibitory activities (% inhibition at a 10 µM concentration) of the test compounds against a selection of key off-target classes. Lower inhibition values indicate higher selectivity.
Table 1: Kinase Selectivity Panel (Illustrative Data)
| Kinase Target | This compound (% Inhibition @ 10 µM) | 4-Amino-1-methyl-1H-pyrazole (% Inhibition @ 10 µM) | 5-Methyl-1H-imidazol-4-amine (% Inhibition @ 10 µM) |
| ABL1 | 12 | 8 | 15 |
| SRC | 18 | 15 | 25 |
| LCK | 25 | 20 | 30 |
| EGFR | 5 | 3 | 8 |
| VEGFR2 | 9 | 6 | 12 |
| AURKB | 45 | 35 | 55 |
Table 2: GPCR Binding Panel (Illustrative Data)
| GPCR Target | This compound (% Inhibition @ 10 µM) | 4-Amino-1-methyl-1H-pyrazole (% Inhibition @ 10 µM) | 5-Methyl-1H-imidazol-4-amine (% Inhibition @ 10 µM) |
| Adrenergic α1A | 8 | 12 | 5 |
| Adrenergic β2 | 3 | 5 | 2 |
| Dopamine D2 | 15 | 10 | 20 |
| Serotonin 5-HT2A | 22 | 18 | 30 |
| Muscarinic M1 | 6 | 9 | 4 |
| Histamine H1 | 30 | 25 | 40 |
Table 3: Ion Channel Panel (Illustrative Data)
| Ion Channel Target | This compound (% Inhibition @ 10 µM) | 4-Amino-1-methyl-1H-pyrazole (% Inhibition @ 10 µM) | 5-Methyl-1H-imidazol-4-amine (% Inhibition @ 10 µM) |
| hERG (KCNH2) | 28 | 15 | 35 |
| Nav1.5 | 10 | 8 | 15 |
| Cav1.2 | 5 | 3 | 8 |
Experimental Protocols
Comprehensive cross-reactivity profiling involves a suite of standardized in vitro assays. Commercial services, such as Eurofins Discovery's SafetyScreen™ panels, offer broad screening against hundreds of targets.[10][12]
Kinase Selectivity Profiling
This assay evaluates the inhibitory activity of a compound against a panel of protein kinases, which is crucial as off-target kinase inhibition is a common source of toxicity.[13][14]
Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Assay Setup: Kinase reactions are set up in a 384-well plate format. Each well contains the specific kinase, its corresponding substrate, and ATP.[15]
-
Compound Addition: The test compound (e.g., this compound) is added at a fixed concentration (typically 1-10 µM for single-point screening) or in a dose-response manner.[16]
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescence intensity is proportional to the amount of ADP generated and thus reflects the kinase activity. The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).
GPCR Cross-Reactivity Profiling
G-protein coupled receptors (GPCRs) are a major class of drug targets, and unintended interactions can lead to significant side effects. Radioligand binding assays are the gold standard for determining a compound's affinity for a large number of GPCRs.[17][18]
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the specific GPCR target are prepared and aliquoted into a 96-well filter plate.
-
Competitive Binding: A known radioligand for the target receptor is added to each well along with the test compound at a specified concentration (e.g., 10 µM).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Washing: Unbound radioligand is removed by washing the filter plate.
-
Scintillation Counting: A scintillation cocktail is added to each well, and the plate is read on a scintillation counter to quantify the amount of bound radioligand.
-
Data Analysis: The displacement of the radioligand by the test compound is measured. The percentage of inhibition is calculated by comparing the counts in the presence of the test compound to the control wells.[19]
Ion Channel Profiling (e.g., hERG)
The hERG potassium channel is a critical off-target to assess due to the risk of cardiac arrhythmias. Automated patch-clamp electrophysiology is a common method for this evaluation.
Protocol: Automated Patch-Clamp Assay
-
Cell Preparation: A stable cell line expressing the ion channel of interest (e.g., hERG) is used.
-
Compound Application: Cells are captured on a multi-well patch plate, and a giga-seal is formed. The test compound is then applied at various concentrations.
-
Electrophysiological Recording: The ion channel current is measured in response to specific voltage protocols before and after the application of the compound.
-
Data Analysis: The effect of the compound on the channel's current (e.g., inhibition of the tail current for hERG) is quantified to determine the IC50 value.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for in vitro cross-reactivity profiling.
Hypothetical Signaling Pathway Interaction
The diagram below illustrates a hypothetical scenario where a triazole-based compound, designed to inhibit a primary kinase target (Target Kinase), exhibits off-target activity on another kinase (Off-Target Kinase), leading to unintended downstream effects.
Caption: Potential on-target and off-target effects in a signaling cascade.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. worldwide.promega.com [worldwide.promega.com]
- 16. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 17. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
Comparative Analysis of Synthesis Routes for 1-Methyl-1H-1,2,3-triazol-4-amine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
1-Methyl-1H-1,2,3-triazol-4-amine is a valuable building block in medicinal chemistry, appearing as a key structural motif in various biologically active compounds. The efficient and regioselective synthesis of this molecule is therefore of significant interest. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.
Key Synthesis Routes
Two prominent strategies for the synthesis of this compound are:
-
Route 1: Cycloaddition of Methyl Azide with an Acetonitrile Derivative followed by Rearrangement. This classical approach involves the initial formation of a triazole ring through a [3+2] cycloaddition reaction, followed by a Dimroth rearrangement to yield the desired 4-amino-1-methyl-1,2,3-triazole.
-
Route 2: Synthesis of 4-Amino-1H-1,2,3-triazole and Subsequent N-Methylation. This two-step process first constructs the 4-amino-1,2,3-triazole core, which is then selectively methylated at the N1 position.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the two synthesis routes, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Route 1: Cycloaddition & Rearrangement | Route 2: N-Methylation of 4-Amino-1H-1,2,3-triazole |
| Starting Materials | Methyl azide, 2-Aminoacetonitrile | 4-Amino-1H-1,2,3-triazole, Methylating agent (e.g., Methyl iodide) |
| Key Intermediates | 5-Amino-1-methyl-1H-1,2,3-triazole | - |
| Overall Yield | Moderate to Good | Good to Excellent |
| Reaction Time | 24+ hours (including rearrangement) | 2-24 hours |
| Reaction Temperature | Elevated temperatures for rearrangement (e.g., boiling pyridine) | Room temperature to moderate heating |
| Key Reagents | Pyridine (for rearrangement) | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, Acetone) |
| Purification | Column chromatography, Recrystallization | Column chromatography, Recrystallization |
| Scalability | Potentially limited by rearrangement step | Generally good |
| Regioselectivity | Rearrangement drives formation of the desired isomer | Can be challenging, may produce a mixture of N1 and N2 isomers |
Experimental Protocols
Route 1: Cycloaddition of Methyl Azide and 2-Aminoacetonitrile followed by Dimroth Rearrangement
This route is a classic method for the synthesis of this class of compounds.
Step 1: Synthesis of 5-Amino-1-methyl-1H-1,2,3-triazole
-
Materials: Methyl azide, 2-Aminoacetonitrile, appropriate solvent (e.g., ethanol).
-
Procedure: A solution of methyl azide in a suitable solvent is reacted with 2-aminoacetonitrile. The reaction mixture is typically stirred at room temperature for an extended period. The progress of the reaction is monitored by thin-layer chromatography (TLC) or other suitable analytical techniques. Upon completion, the solvent is removed under reduced pressure to yield the crude 5-amino-1-methyl-1H-1,2,3-triazole.
Step 2: Dimroth Rearrangement to this compound
-
Materials: 5-Amino-1-methyl-1H-1,2,3-triazole, Pyridine.
-
Procedure: The crude 5-amino-1-methyl-1H-1,2,3-triazole is dissolved in pyridine and the solution is heated to reflux for approximately 24 hours.[1] The rearrangement is driven by the thermodynamic stability of the 4-amino isomer. After cooling, the pyridine is removed under vacuum. The residue is then purified by column chromatography on silica gel, followed by recrystallization to afford pure this compound.
Route 2: N-Methylation of 4-Amino-1H-1,2,3-triazole
This approach offers a potentially more direct route if the starting 4-amino-1H-1,2,3-triazole is readily available.
-
Materials: 4-Amino-1H-1,2,3-triazole, Methyl iodide (or other methylating agent), Sodium hydride (NaH) or Potassium carbonate (K2CO3), Anhydrous N,N-Dimethylformamide (DMF) or Acetone.
-
Procedure:
-
To a solution of 4-amino-1H-1,2,3-triazole in an anhydrous solvent such as DMF, a base (e.g., NaH) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the corresponding anion.
-
Methyl iodide is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for a specified period (typically 2-24 hours).
-
The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, which may contain a mixture of N1 and N2 methylated isomers, is purified by column chromatography to isolate the desired this compound.
-
Mandatory Visualization: Synthesis Route Selection Workflow
The choice between the two synthetic routes often depends on several factors, including the availability of starting materials, desired scale, and the importance of regioselectivity. The following diagram illustrates a logical workflow for selecting the optimal synthesis route.
Caption: Decision workflow for selecting a synthesis route.
Conclusion
Both presented routes offer viable pathways to this compound.
-
Route 1 (Cycloaddition & Rearrangement) is a fundamental approach that constructs the triazole ring and then isomerizes to the desired product. While potentially longer and requiring harsher conditions for the rearrangement, it can be a reliable method when the starting materials for Route 2 are not accessible.
-
Route 2 (N-Methylation) is a more direct approach, provided that 4-amino-1H-1,2,3-triazole is available. The main challenge in this route lies in achieving high regioselectivity for the N1-methylation over the N2-position. Careful optimization of the base, solvent, and temperature is crucial for maximizing the yield of the desired product.
The selection of the optimal synthesis route will ultimately depend on the specific constraints and objectives of the research project, including cost, time, scale, and the purity requirements of the final compound. This guide provides the necessary data and protocols to make an informed decision.
References
Performance Benchmark: 1-Methyl-1H-1,2,3-triazol-4-amine and its Analogs in Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial performance of aminotriazole derivatives, with a focus on their potential applications in drug development. Due to the limited availability of specific performance data for 1-Methyl-1H-1,2,3-triazol-4-amine, this document benchmarks the activity of a closely related and structurally simple aminotriazole analog against established antimicrobial agents. The data presented is intended to provide a representative understanding of the potential efficacy of this class of compounds.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of aminotriazole derivatives is compared against standard antibacterial and antifungal agents, Ciprofloxacin and Fluconazole, respectively. The performance is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.
Data Summary: Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Compound | Staphylococcus aureus (Gram-positive bacterium) | Escherichia coli (Gram-negative bacterium) | Candida albicans (Fungus) |
| 4-Amino-5-aryl-4H-1,2,4-triazole derivative (with 4-trichloromethyl group) | 5[1] | - | - |
| Ciprofloxacin | 0.5 - 12.5[2][3][4] | 0.013 - 0.08[1] | Not Applicable |
| Fluconazole | Not Applicable | Not Applicable | 0.5 - 8[5][6][7] |
Note: Data for the aminotriazole derivative is based on a substituted analog due to the absence of specific public data for this compound. The MIC values for Ciprofloxacin and Fluconazole represent a range found across multiple studies and strains.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure in antimicrobial susceptibility testing.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
-
Test Compound and Control Drugs: Prepare stock solutions of the aminotriazole derivative, Ciprofloxacin, and Fluconazole in a suitable solvent, typically Dimethyl Sulfoxide (DMSO).
-
Bacterial/Fungal Strains: Use standardized cultures of Staphylococcus aureus, Escherichia coli, and Candida albicans. The inoculum should be adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Growth Media: Mueller-Hinton Broth (MHB) is commonly used for bacteria, while RPMI-1640 medium is standard for yeast like Candida albicans.
-
96-Well Microtiter Plates: Sterile, flat-bottomed plates are used for the assay.
2. Assay Procedure:
-
Serial Dilutions: Dispense 100 µL of the appropriate growth medium into all wells of a 96-well microtiter plate.[9] In the first column of wells, add 100 µL of the 2x concentrated stock solution of the test compound. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last dilution column.
-
Inoculation: Dilute the standardized microbial suspension in the growth medium to the final desired concentration (typically 5 x 10⁵ CFU/mL for bacteria). Add 100 µL of this inoculum to each well, bringing the total volume to 200 µL.
-
Controls:
-
Positive Control (Growth Control): Wells containing only the growth medium and the microbial inoculum.
-
Negative Control (Sterility Control): Wells containing only the growth medium to check for contamination.
-
-
Incubation: Incubate the plates at 35-37°C. Incubation times are typically 18-24 hours for bacteria and 24-48 hours for yeast.[10]
3. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) after incubation. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
Visualizations
Workflow for Broth Microdilution MIC Assay
Caption: Workflow of the broth microdilution method for MIC determination.
Logical Relationship in Antimicrobial Susceptibility Testing
Caption: Logical flow for determining antimicrobial susceptibility.
References
- 1. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. protocols.io [protocols.io]
Reproducibility of published synthesis methods for 1-Methyl-1H-1,2,3-triazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published synthesis methods for 1-Methyl-1H-1,2,3-triazol-4-amine, a valuable building block in medicinal chemistry and drug development. The reproducibility of synthetic protocols is a critical factor in the efficient progression of research, and this document aims to provide an objective overview of available methods, supported by experimental data.
Introduction
This compound is a heterocyclic amine that serves as a key intermediate in the synthesis of various biologically active compounds. The reliable and reproducible synthesis of this compound is therefore of significant interest to the scientific community. This guide outlines and compares two distinct methods for its preparation: the reduction of a nitro precursor and a method involving a Dimroth rearrangement.
Comparison of Synthesis Methods
Two primary synthetic routes for this compound are presented below. The key performance indicators for each method, including reaction yield, purity, and conditions, are summarized for ease of comparison.
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Method 1: Reduction of 1-methyl-4-nitro-1H-1,2,3-triazole | Method 2: Dimroth Rearrangement |
| Starting Material | 1-methyl-4-nitro-1H-1,2,3-triazole | 5-Amino-1-methyl-1H-1,2,3-triazole-4-carboxamide |
| Key Reagents | 10% Palladium on Carbon, Hydrogen gas | Not explicitly stated in reviewed literature |
| Solvent | Methanol | Pyridine (boiling) |
| Reaction Time | 2 hours | 24 hours |
| Temperature | Room Temperature | Boiling point of Pyridine |
| Yield | 98%[1] | Not explicitly stated in reviewed literature |
| Product Purity | Not explicitly stated, confirmed by 1H NMR[1] | Not explicitly stated in reviewed literature |
| Scalability | Potentially scalable | Potentially scalable, but may require large volumes of pyridine |
Experimental Protocols
Method 1: Reduction of 1-methyl-4-nitro-1H-1,2,3-triazole
This method involves the catalytic hydrogenation of a nitro-substituted triazole precursor.
Step 1: Synthesis of 1-methyl-4-nitro-1H-1,2,3-triazole (Precursor)
The synthesis of the starting material, 1-methyl-4-nitro-1H-1,2,3-triazole, is a prerequisite for this method. One reported method involves the alkylation of 4-nitro-1,2,3-triazole.
-
Reaction: Alkylation of 4-nitro-1,2,3-triazole with an appropriate methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base.
Step 2: Reduction to this compound
-
Procedure: To a solution of 1-methyl-4-nitro-1H-1,2,3-triazole (1.0 eq) in methanol, 10% palladium on carbon (0.1 eq by weight) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stirred at room temperature for 2 hours.
-
Work-up: The reaction mixture is filtered to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the desired product, this compound.[1]
-
Characterization: The structure of the product can be confirmed by 1H NMR spectroscopy.[1]
Method 2: Dimroth Rearrangement
The Dimroth rearrangement is a well-established reaction in triazole chemistry where endocyclic and exocyclic nitrogen atoms exchange positions.[2] While a specific detailed protocol for the synthesis of this compound via this method was not found in the reviewed literature, the general principle can be applied. This would typically involve the rearrangement of an isomeric 5-amino-1-methyl-1,2,3-triazole.
-
General Procedure: A solution of the starting 5-amino-1-methyl-1,2,3-triazole isomer in a high-boiling solvent such as pyridine is heated under reflux for an extended period (e.g., 24 hours).[2]
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue can then be purified by a suitable method, such as recrystallization or column chromatography, to isolate the this compound.
Visualizing the Synthetic Pathways
To better understand the described synthetic methods, the following diagrams illustrate the reaction workflows.
Caption: Workflow for the synthesis of this compound via reduction.
Caption: Proposed workflow for the synthesis via Dimroth rearrangement.
Conclusion and Recommendations
Based on the available literature, the reduction of 1-methyl-4-nitro-1H-1,2,3-triazole (Method 1) is a well-documented and high-yielding method for the synthesis of this compound. The reaction proceeds under mild conditions and in a short timeframe, making it an attractive option for laboratory-scale synthesis.
The Dimroth rearrangement (Method 2) presents a theoretically viable alternative. However, the lack of a specific, detailed protocol for this particular compound in the reviewed literature makes it a less reliable choice without further methods development. The potentially harsh conditions (prolonged heating in pyridine) may also be a drawback.
For researchers requiring a reliable and reproducible synthesis of this compound, Method 1 is the recommended starting point. Further investigation and optimization of the Dimroth rearrangement could provide a valuable alternative synthetic route.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-Methyl-1H-1,2,3-triazol-4-amine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive operational plan for the safe handling and disposal of 1-Methyl-1H-1,2,3-triazol-4-amine, ensuring laboratory safety and regulatory compliance.
This document provides detailed procedures for the proper disposal of this compound, a compound that requires careful management due to its potential health hazards. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations.
I. Chemical and Physical Properties
A summary of the key properties of this compound is presented below. This information is essential for understanding the compound's behavior and potential hazards.
| Property | Value | Source |
| Molecular Formula | C₃H₆N₄ | PubChem |
| Molecular Weight | 98.11 g/mol | PubChem |
| CAS Number | 67545-00-0 | PubChem |
| Appearance | Data not available (likely a solid) | - |
| Solubility | Data not available | - |
II. Hazard Identification and Safety Precautions
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed (Acute toxicity, oral).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE):
Due to these hazards, the following PPE must be worn when handling this compound:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Safety glasses with side shields or chemical goggles.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to minimize skin exposure.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood. If dust generation is unavoidable, a NIOSH-approved respirator may be necessary.
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For dry spills, carefully sweep or vacuum the material. Avoid generating dust. Use a vacuum cleaner equipped with a HEPA filter if available. For liquid spills, use an inert absorbent material.
-
Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Thoroughly clean the spill area with soap and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste according to your institution's guidelines.
IV. Proper Disposal Procedures
Operational Disposal Plan:
-
Waste Collection:
-
Collect waste this compound in its original container or a compatible, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
Ensure containers are kept closed except when adding waste.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
-
Disposal Method:
-
Contact your institution's EHS office or a licensed professional waste disposal service to arrange for pickup and disposal.
-
The recommended disposal method for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber[2]. This should only be performed by a licensed and qualified facility.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After decontamination, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.
V. Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Disclaimer: The information provided in this document is intended as a guide and is based on available data for this compound and analogous compounds. Always consult your institution's specific waste disposal policies and procedures, and when in doubt, contact your Environmental Health and Safety (EHS) department for guidance.
References
Essential Safety and Operational Guide for 1-Methyl-1H-1,2,3-triazol-4-amine
This guide provides critical safety and logistical information for handling 1-Methyl-1H-1,2,3-triazol-4-amine in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of researchers and maintaining a secure work environment. The toxicological properties of this chemical have not been fully investigated, warranting a cautious approach.[1][2]
Hazard Summary:
This compound is classified with the following hazards:
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. The type of protective equipment must be selected based on the concentration and quantity of the hazardous substance at the specific workplace.[1][5]
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Chemical-resistant, impervious gloves. | EU Directive 89/686/EEC and EN 374.[1] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. Consider impervious clothing for larger quantities.[5] | N/A |
| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator if ventilation is inadequate or for spill cleanup.[1] For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] | NIOSH (US) or CEN (EU).[1] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Use a chemical fume hood to minimize inhalation exposure.
-
Provide appropriate exhaust ventilation where dust may form.[1][5]
General Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) before handling the chemical.
-
Wash hands thoroughly after handling and before breaks.[1][5]
Storage:
-
The substance is noted to be light-sensitive.[1]
Emergency Procedures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2][6] Consult a physician.[1][5]
-
In case of skin contact: Wash off immediately with soap and plenty of water.[1][2] Consult a physician.[1][5]
-
If inhaled: Move to fresh air. If not breathing, give artificial respiration.[2][6] Consult a physician.[1][5]
-
If swallowed: Rinse mouth with water.[2][5] Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Disposal: This material should be disposed of as hazardous waste.[1] It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[1]
-
Spill Cleanup: In case of a spill, avoid dust formation.[1][2] Sweep up and shovel the material into a suitable, closed container for disposal.[1][2][5]
Experimental Workflow
Caption: Workflow for Handling this compound.
References
- 1. oxfordlabchem.com [oxfordlabchem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C3H6N4 | CID 14536434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Methyl-1H-1,2,4-triazol-3-amine | C3H6N4 | CID 566503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
